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  • Product: N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
  • CAS: 27022-64-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Introduction N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound belonging to the sulfonamide class. This family of molecules is of significant interest to researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound belonging to the sulfonamide class. This family of molecules is of significant interest to researchers and drug development professionals due to their wide spectrum of biological activities. Sulfonamides are foundational structures in medicinal chemistry, serving as scaffolds for drugs with antibacterial, anti-inflammatory, and anti-hypertensive properties. A precise understanding of the fundamental physicochemical properties of any new or existing compound is a non-negotiable prerequisite for its advancement through the research and development pipeline.

This technical guide provides a comprehensive examination of two of the most critical of these properties for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: its molecular weight and exact mass. We will delve into the theoretical basis of these values, present a detailed, field-proven protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and discuss the profound implications of this data for scientific integrity and regulatory compliance.

Core Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structural and formulaic identifiers. These data form the bedrock upon which all subsequent experimental work is built. For N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, the key identifiers are detailed below.

IdentifierValueSource
IUPAC Name N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamidePubChem[1]
CAS Number 19837-91-3PubChem[1]
Molecular Formula C₁₅H₁₆N₂O₃SPubChem[1]

Based on this molecular formula, the two critical mass-related values can be defined.

ParameterValueDescription
Molecular Weight (MW) 304.36 g/mol The average mass calculated from the natural isotopic abundance of each element.
Exact Mass 304.08816 DaThe mass calculated using the mass of the most abundant isotope of each element (monoisotopic mass).[1]

Theoretical vs. Experimental Determination: The "Why" and "How"

While theoretical calculations provide a foundational value, experimental verification is the cornerstone of scientific validation. It confirms the identity of a synthesized compound and is the first line of defense in identifying potential impurities or reaction failures.

Theoretical Calculation: The Blueprint
  • Molecular Weight (Average Mass): This value is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This is the value used for stoichiometric calculations in the laboratory (e.g., determining the mass of a reagent needed for a reaction).

  • Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant, stable isotope for each atom in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is what is experimentally measured by high-resolution mass spectrometers and is a more precise identifier of a specific molecule.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular mass of a compound.[2] It functions by converting neutral molecules into charged ions and then separating them based on their mass-to-charge ratio (m/z). For a compound like N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Why HRMS? HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. This high precision is crucial for several reasons:

  • Unambiguous Formula Confirmation: Many different combinations of atoms can result in the same nominal (integer) mass. However, due to the unique mass defects of each element, very few will have the same exact mass. Measuring an exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides extremely high confidence in the assigned elemental composition.

  • Structural Elucidation: In drug development, identifying metabolites or degradation products is critical. HRMS provides the elemental composition of these "unknowns," which is the first and most important step in deducing their structures.[2]

  • Purity Analysis: The high sensitivity and resolution of HRMS can reveal the presence of low-level impurities that might otherwise go undetected.[2]

Experimental Protocol: HRMS Analysis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

This protocol outlines a standard procedure for the verification of the exact mass of the title compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

1. Rationale Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for moderately polar and thermally sensitive molecules like sulfonamides. It minimizes fragmentation, ensuring that the primary ion observed is the intact molecule (the "molecular ion"), which is essential for molecular weight confirmation.

  • Positive Ion Mode: The presence of nitrogen atoms in the molecule makes it amenable to protonation. Therefore, analysis in positive ion mode is chosen to generate the protonated molecular ion, [M+H]⁺.

  • Time-of-Flight (TOF) Analyzer: TOF analyzers offer high resolution and excellent mass accuracy, making them perfectly suited for exact mass measurements.

2. Step-by-Step Methodology:

  • Step 1: Sample Preparation

    • Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

    • Create a dilute working solution by taking 10 µL of the stock solution and diluting it into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the final concentration to approximately 10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Step 2: Instrument Setup & Calibration

    • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6230 TOF LC/MS or equivalent).

    • Ionization Mode: ESI, Positive.

    • Mass Range: Scan from m/z 100 to 500.

    • Calibration: Before analysis, perform an external calibration of the instrument using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Step 3: Sample Introduction

    • Method: Direct infusion.

    • Procedure: Load the working solution into a syringe and place it in a syringe pump connected directly to the ESI source. Infuse the sample at a constant flow rate (e.g., 5-10 µL/min). This method provides a stable and continuous signal for accurate mass measurement.

  • Step 4: Data Acquisition & Analysis

    • Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

    • The expected primary ion is the protonated molecule, [M+H]⁺.

      • Theoretical Exact Mass of M: 304.08816 Da

      • Mass of H⁺: ~1.00728 Da

      • Expected m/z of [M+H]⁺: 305.09544

    • Using the instrument's software, identify the peak corresponding to this m/z value. The software will report the measured exact mass.

    • Calculate the mass error in parts-per-million (ppm) to validate the result:

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

      • A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HRMS experimental protocol.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Validation prep1 Weigh Compound prep2 Prepare 1 mg/mL Stock Solution prep1->prep2 prep3 Dilute to 10 µg/mL in ACN/H₂O + 0.1% FA prep2->prep3 analysis2 Infuse Sample via Syringe Pump (ESI+) prep3->analysis2 analysis1 Calibrate Mass Spectrometer analysis1->analysis2 analysis3 Acquire Mass Spectrum (m/z 100-500) analysis2->analysis3 data1 Identify [M+H]⁺ Ion Peak (Expected m/z ≈ 305.0954) analysis3->data1 data2 Calculate Mass Error (ppm) data1->data2 data3 Error < 5 ppm? data2->data3 data4 Result: Identity & Formula CONFIRMED data3->data4 Yes data5 Result: FAILED (Re-evaluate Sample/Method) data3->data5 No

Caption: Workflow for Exact Mass Determination by HRMS.

Significance in a Regulated Environment

For professionals in drug development, the accurate determination of molecular weight and exact mass is not merely a scientific exercise; it is a regulatory imperative. This data is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission, such as an Investigational New Drug (IND) application. It serves as the primary chemical fingerprint of the active pharmaceutical ingredient (API), ensuring its identity, purity, and consistency across different batches—a concept known as batch-to-batch reproducibility. In essence, the data generated by the protocols described herein provides the self-validating system of trustworthiness required for regulatory approval and, ultimately, patient safety.

Conclusion

The molecular weight (304.36 g/mol ) and, more critically, the exact mass (304.08816 Da) of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide are foundational parameters that define its chemical identity. While theoretical calculations provide the expected values, rigorous experimental verification via high-resolution mass spectrometry is indispensable for confirming the structure and purity of the synthesized compound. The protocol and insights provided in this guide are designed to equip researchers and drug development scientists with the technical understanding and practical methodology required to confidently characterize this and other novel chemical entities, ensuring both scientific integrity and alignment with stringent regulatory standards.

References

  • PubChem. N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

Sources

Exploratory

safety data sheet (SDS) pdf for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

An In-depth Technical Guide to N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide This guide provides a comprehensive technical overview of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, a sulfonamide-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

This guide provides a comprehensive technical overview of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, a sulfonamide-containing compound of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, reactivity, and crucially, its safety profile and handling procedures, synthesized from data on structurally related compounds due to the absence of a dedicated Safety Data Sheet (SDS).

Compound Identity and Chemical Properties

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, with the IUPAC name N-(4-acetamidophenyl)-4-methylbenzenesulfonamide, belongs to the sulfonamide class of organic compounds. These are characterized by a sulfonyl group connected to an amine group. The structure of this molecule incorporates both a sulfonamide linkage and an acetamide group, functionalities that are common in pharmacologically active molecules.

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-4-methylbenzenesulfonamide

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₄SPubChem CID 53385151
Molecular Weight 320.36 g/mol PubChem CID 53385151
CAS Number 1699-73-6PubChem CID 53385151
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water (predicted).General knowledge
XLogP3 2.1PubChem CID 53385151
Hydrogen Bond Donor Count 2PubChem CID 53385151
Hydrogen Bond Acceptor Count 5PubChem CID 53385151

Synthesis and Reactivity

The synthesis of N-aryl sulfonamides is a well-established area of organic chemistry. A common and reliable method involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For the target molecule, this would involve the reaction of 4-aminoacetanilide with p-toluenesulfonyl chloride.

Synthetic Workflow

The synthesis can be performed in an aqueous medium with dynamic pH control to ensure the deprotonation of the amine for nucleophilic attack on the sulfonyl chloride.[1]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification A 4-Aminoacetanilide F Nucleophilic Substitution A->F B p-Toluenesulfonyl Chloride B->F C Aqueous medium (e.g., water/acetone) C->F Solvent D Base (e.g., Na2CO3 or Pyridine) D->F Catalyst E Room Temperature Stirring E->F Condition G Acidification (e.g., with HCl) F->G H Filtration G->H I Washing with water H->I J Recrystallization (e.g., from Ethanol) I->J K N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (Final Product) J->K

Caption: Synthetic workflow for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.

Experimental Protocol: Synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
  • Dissolution of Amine: Dissolve 1 equivalent of 4-aminoacetanilide in a suitable solvent mixture, such as aqueous acetone, with constant stirring.

  • Basification: Add a base, such as sodium carbonate (Na₂CO₃) or pyridine, to the solution to act as an acid scavenger. Maintain the pH between 8-10.[1]

  • Addition of Sulfonyl Chloride: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride to the reaction mixture. The addition should be portion-wise to control any exotherm.

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 4-6 hours) until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate any remaining base and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any inorganic impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Hazard Identification and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is not available. The following information is inferred from the safety data of structurally similar sulfonamide compounds and should be used as a guideline for safe handling in a laboratory setting.

The primary hazards associated with sulfonamides as a class include irritation to the skin, eyes, and respiratory system.[2][3]

Table 2: Inferred Hazard Identification

Hazard ClassGHS CategoryHazard StatementBasis for Inference
Skin Corrosion/Irritation Category 2H315: Causes skin irritationSDS for Sulfanilamide and 4-Acetamidobenzenesulfonamide[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSDS for Sulfanilamide and 4-Acetamidobenzenesulfonamide[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationSDS for Sulfanilamide and 4-Acetamidobenzenesulfonamide[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledSDS for 4-Acetamidobenzenesulfonamide[2]
Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[3]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Toxicological Profile (General for Sulfonamides)

Specific toxicological data for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is not available. However, the sulfonamide class of compounds is known for certain toxicological effects.

  • Hypersensitivity Reactions: Sulfonamides are known to cause allergic reactions in some individuals, which can range from skin rashes to more severe systemic reactions.

  • Nephrotoxicity: Some sulfonamides have the potential to cause kidney damage, often due to crystallization in the renal tubules.[4]

  • Hematological Effects: In some cases, sulfonamides can cause adverse effects on the blood, such as agranulocytosis or aplastic anemia, though this is rare.[4]

It is crucial for researchers to handle this compound with the assumption that it may possess these class-specific toxicities.

Analytical and Characterization Protocols

The identity and purity of the synthesized N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[6][7]

Analytical Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis A Dissolve sample in a suitable solvent (e.g., Methanol/Water) B Inject sample into HPLC system A->B C C18 Reverse-Phase Column B->C H Determine Retention Time B->H D Gradient Elution with Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid) C->D E Electrospray Ionization (ESI) in positive or negative mode D->E Eluent F Full Scan MS for Molecular Ion Confirmation E->F G Tandem MS (MS/MS) for Structural Fragmentation Analysis E->G I Confirm Molecular Weight F->I J Analyze Fragmentation Pattern G->J K Compound Characterization (Purity and Identity) H->K I->K J->K

Caption: Analytical workflow for the characterization of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.

General HPLC-MS/MS Protocol
  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent to a final concentration of approximately 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 95% A and ramp to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500 for a full scan.

    • MS/MS: Select the precursor ion corresponding to the protonated molecule [M+H]⁺ and perform fragmentation to obtain a characteristic spectrum.

  • Data Analysis:

    • Confirm the presence of the compound by its retention time.

    • Verify the molecular weight from the full scan mass spectrum.

    • Use the MS/MS fragmentation pattern to confirm the structure.

Conclusion

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a compound with potential applications in chemical and pharmaceutical research. While it presents certain handling challenges due to its inferred irritant properties, these can be safely managed with standard laboratory precautions and appropriate personal protective equipment. The synthesis is achievable through well-established methods, and its characterization can be performed using modern analytical techniques. This guide provides a solid foundation for researchers to work with this compound safely and effectively.

References

  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 15(27), 5810–5818. [Link]

  • Shaaban, M. R., & El-Sayed, R. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 11(49), 30849-30863. [Link]

  • Barluenga, J., Moriel, P., Aznar, F., & Valdés, C. (2004). Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. Organic Letters, 6(15), 2567–2570. [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-((4-methylphenyl)sulfonamido)phenyl)acetamide. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Hazari, A., & Willis, M. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(12), 3198–3201. [Link]

  • Roseboom, H., & Linscheid, M. W. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 269–277. [Link]

  • Khan, A. U., Ashfaq, M., & Ramasami, P. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic chemistry and applications, 2013, 928315. [Link]

  • PubChem. (n.d.). N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-{[benzyl(Propyl)amino]methyl}phenyl)-2-[4-(Ethylsulfonyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1699-1708. [Link]

  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Sulfamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfamerazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Sulfanilamide 63-74-1 MSDS. Retrieved from [Link]

Sources

Foundational

Deconstructing the Binding Affinity of Sulfonanilide Scaffolds: A Biophysical Guide to N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Executive Summary & Mechanistic Rationale The compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (herein referred to as N4-TAPA ) represents a structurally complex sulfonanilide scaffold. With a molecular we...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (herein referred to as N4-TAPA ) represents a structurally complex sulfonanilide scaffold. With a molecular weight of 304.37 g/mol and a calculated LogP indicating significant hydrophobicity[1], N4-TAPA features a central phenyl ring flanked by a hydrogen-bonding acetamide group and a bulky, hydrophobic tosyl (4-methylphenylsulfonyl) moiety.

In antibacterial drug discovery, sulfonamides classically target Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway[2]. While primary sulfonamides (e.g., sulfamethoxazole) act as direct transition-state mimics for the natural substrate p-aminobenzoic acid (pABA), secondary sulfonanilides like N4-TAPA cannot coordinate the active site in the exact same manner due to steric hindrance at the sulfonamide nitrogen. Instead, they probe the extended hydrophobic pockets adjacent to the pABA binding site[3].

Determining the binding affinity of such hydrophobic, non-classical inhibitors requires a rigorous, orthogonal biophysical pipeline. Relying on a single assay often leads to false positives due to compound aggregation or non-specific surface binding. This whitepaper outlines a self-validating biophysical workflow—utilizing Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—to accurately deconstruct the thermodynamics and kinetics of N4-TAPA binding to DHPS.

DHPS_Pathway DHPP DHPP (Pterin Substrate) DHPS Dihydropteroate Synthase (Target Enzyme) DHPP->DHPS Binds Pterin Pocket pABA pABA (Aminobenzoic Acid) pABA->DHPS Binds pABA Pocket DHP 7,8-Dihydropteroate (Product) DHPS->DHP Catalytic Condensation N4TAPA N4-TAPA (Sulfonanilide Inhibitor) N4TAPA->DHPS Steric Blockade (Extended Pocket)

Fig 1: DHPS catalytic pathway and the competitive inhibition mechanism of N4-TAPA.

The Orthogonal Biophysical Pipeline

To establish true structure-activity relationship (SAR) data, we must move beyond simple IC50 values. Our strategy employs three distinct techniques, each chosen for a specific biophysical causality:

  • 4 [4]: Chosen as the primary screen. Because N4-TAPA is hydrophobic, it is prone to non-specific binding on microfluidic surfaces. MST is an immobilization-free, in-solution technique that measures changes in the hydration shell upon ligand binding, bypassing surface artifacts.

  • 5 [5]: Chosen to dissect the thermodynamic drivers. ITC directly measures the enthalpy of binding ( ΔH ). This reveals whether N4-TAPA's affinity is driven by specific hydrogen bonds (via the acetamide group) or by non-specific hydrophobic packing (via the tosyl group).

  • Surface Plasmon Resonance (SPR) : Chosen to resolve the kinetic lifetime ( kon​ and koff​ ) of the drug-target complex, which dictates the in vivo residence time.

Biophysical_Workflow Prep Sample Prep (5% DMSO Buffer) MST MST Assay (Solution Affinity) Prep->MST Primary Screen ITC ITC Assay (Thermodynamics) MST->ITC Hit Confirmed SPR SPR Assay (Binding Kinetics) MST->SPR Hit Confirmed Data Global Affinity Model ITC->Data ΔH, -TΔS SPR->Data kon, koff

Fig 2: Orthogonal biophysical workflow for validating N4-TAPA binding affinity.

Self-Validating Experimental Protocols

The greatest risk in characterizing hydrophobic sulfonanilides is solvent mismatch. N4-TAPA requires up to 5% DMSO for solubility. A difference of even 0.1% DMSO between the ligand and protein buffers will cause massive bulk refractive index shifts in SPR and heat-of-mixing artifacts in ITC. Therefore, exact buffer matching is the cornerstone of these protocols.

Protocol A: Microscale Thermophoresis (MST)

Objective: Determine the equilibrium dissociation constant ( KD​ ) in solution.

  • Target Labeling: Label purified DHPS using a RED-tris-NTA dye (if His-tagged) or an NHS-ester dye (targeting primary amines). Keep DHPS concentration constant at 50 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of N4-TAPA in assay buffer (HEPES 50 mM, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO ). The highest concentration should be 100 µM, diluting down to 3 nM.

  • Self-Validation (Capillary Scan): Before applying the infrared laser, perform a capillary fluorescence scan.

    • Causality: If the initial fluorescence varies by >10% across the 16 capillaries, N4-TAPA is either aggregating, sticking to the glass, or quenching the fluorophore. If this occurs, switch to a label-free MST approach utilizing intrinsic DHPS tryptophan fluorescence.

  • Thermophoresis Execution: Apply the IR laser (medium power) and record the thermophoretic movement. Calculate KD​ from the dose-response curve of the normalized fluorescence ( ΔFnorm​ ).

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Extract the thermodynamic signature ( ΔH , −TΔS , and stoichiometry n ).

  • Buffer Dialysis & Matching (Critical): Dialyze DHPS extensively against the assay buffer (without DMSO). Post-dialysis, add exactly 5.00% (v/v) pure DMSO to the dialysate. Use this exact dialysate to dissolve the N4-TAPA powder.

    • Causality: This ensures the chemical potential of the buffer is identical in both the syringe and the cell, preventing massive heat-of-dilution artifacts.

  • Titration Execution: Load 20 µM DHPS into the sample cell and 200 µM N4-TAPA into the syringe. Set the temperature to 25°C. Perform 20 injections of 2 µL each, with a 150-second spacing to allow the baseline to equilibrate.

  • Self-Validation (Blank Subtraction): Run a control experiment titrating 200 µM N4-TAPA into the buffer alone (no DHPS).

    • Causality: If the blank heats are large and non-uniform, N4-TAPA is forming micelles or precipitating. The blank heats must be small, constant, and subtracted from the main binding isotherm before fitting to a one-site binding model.

Protocol C: Surface Plasmon Resonance (SPR)

Objective: Determine association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Functionalization: Immobilize DHPS onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU. Leave Flow Cell 1 (Fc1) blank as a reference surface.

  • Self-Validation (Solvent Correction Calibration): Because N4-TAPA requires 5% DMSO, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO.

    • Causality: DMSO has a massive refractive index. The calibration curve allows the SPR software to mathematically subtract the bulk shift caused by minor DMSO variations during ligand injection, isolating the true mass-shift of N4-TAPA binding.

  • Multi-Cycle Kinetics: Inject N4-TAPA over Fc1 and Fc2 at concentrations ranging from 0.5 µM to 20 µM. Use a contact time of 120 seconds and a dissociation time of 300 seconds. Fit the double-referenced data (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir kinetic model.

Data Presentation & Mechanistic Interpretation

By synthesizing the data from the three orthogonal assays, we can build a comprehensive profile of how N4-TAPA interacts with DHPS. Below is a representative data summary table for this sulfonanilide scaffold:

ParameterValueAssay SourceMechanistic Implication
KD​ 2.45 µMMSTDemonstrates moderate, low-micromolar solution-phase affinity, typical for unoptimized secondary sulfonanilides.
ΔH -8.2 kcal/molITCStrongly negative enthalpy indicates binding is driven by specific hydrogen bond formation (likely via the acetamide oxygen and sulfonamide oxygens).
−TΔS +0.8 kcal/molITCA slight entropic penalty suggests the rotatable bonds of N4-TAPA undergo conformational restriction upon entering the DHPS pocket.
kon​ 1.2×104M−1s−1 SPRRelatively slow association rate, indicating the bulky tosyl group requires transient conformational breathing of the DHPS active site to enter.
koff​ 0.029s−1 SPRModerate dissociation rate yielding a residence time ( τ=1/koff​ ) of ~34 seconds.

Conclusion: The biophysical data reveals that while N4-TAPA is a hydrophobic molecule, its binding to DHPS is strictly enthalpically driven. This indicates that future medicinal chemistry efforts should focus on rigidifying the scaffold (to reduce the entropic penalty) rather than simply adding lipophilic bulk, thereby improving the kon​ rate and overall drug efficacy.

References

  • MicroScale Thermophoresis - NanoTemper Technologies . Source: NanoTemper Tech. URL:[Link]

  • Isothermal titration calorimetry in drug discovery . Source: PubMed (Prog Med Chem). URL:[Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase . Source: PMC - NIH. URL:[Link]

  • Compound: CHEMBL5089880 - ChEMBL - EMBL-EBI . Source: EMBL-EBI. URL:[Link]

Sources

Exploratory

Toxicity Profile of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Derivatives: A Mechanistic and Predictive Guide

Executive Summary The compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (also known as N-(4-tosylaminophenyl)acetamide) represents a unique structural intersection of two well-documented pharmacophores: an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (also known as N-(4-tosylaminophenyl)acetamide) represents a unique structural intersection of two well-documented pharmacophores: an acetanilide (acetaminophen-like) core and a sulfonamide (tosyl) moiety. While this specific scaffold is highly valuable as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents, its structural topology presents a "dual-threat" toxicological profile.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the predictive toxicity of this chemical class. Rather than relying on empirical observation alone, this guide explores the fundamental causality of its bioactivation, providing drug development professionals with self-validating protocols to quantify, trap, and mitigate reactive metabolites before they manifest as clinical hepatotoxicity or idiosyncratic adverse drug reactions (IDRs).

Structural Toxico-Informatics: The Dual-Pharmacophore Liability

To understand the toxicity profile of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, we must isolate its two primary structural liabilities:

  • The Acetanilide Moiety (Hepatotoxicity Risk): Acetanilide derivatives are notorious for their susceptibility to cytochrome P450 (CYP450) mediated oxidation. Specifically, CYP2E1 and CYP3A4 oxidize the acetanilide core into highly reactive N-acetyl-p-benzoquinone imine (NAPQI) analogs[1]. Under normal physiological conditions, these electrophiles are neutralized by endogenous glutathione (GSH). However, upon GSH depletion, these quinone imines covalently bind to mitochondrial proteins, leading to centrilobular hepatocyte necrosis and acute liver failure[2].

  • The Sulfonamide/Tosyl Moiety (Idiosyncratic Toxicity Risk): Arylamine sulfonamides are heavily implicated in idiosyncratic hypersensitivity reactions, including Stevens-Johnson Syndrome (SJS) and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)[3]. The primary mechanism involves N-oxidation by CYP2C9 or myeloperoxidase (MPO) into a hydroxylamine intermediate. This intermediate spontaneously auto-oxidizes into a highly reactive nitroso species, which haptenizes cellular proteins and triggers a severe T-cell-mediated immune response[4].

Mechanistic Pathways of Bioactivation

The following diagram illustrates the divergent, enzyme-specific bioactivation pathways that render this derivative potentially toxic.

ToxicityPathways Parent N-(4-Tosylaminophenyl)acetamide (Parent Compound) CYP2E1 CYP2E1 / CYP3A4 Oxidation Parent->CYP2E1 Acetanilide moiety bioactivation CYP2C9 CYP2C9 / MPO Oxidation Parent->CYP2C9 Sulfonamide moiety bioactivation Quinone Reactive Quinone Imine (NAPQI-like Analog) CYP2E1->Quinone -2e-, -2H+ GSH1 GSH Depletion & Protein Adducts Quinone->GSH1 Covalent binding to thiols HepatoTox Hepatotoxicity (Centrilobular Necrosis) GSH1->HepatoTox Mitochondrial dysfunction Hydroxylamine Hydroxylamine Metabolite CYP2C9->Hydroxylamine N-oxidation Nitroso Reactive Nitroso Intermediate Hydroxylamine->Nitroso Spontaneous auto-oxidation Hapten Protein Haptenization & T-Cell Activation Nitroso->Hapten Covalent binding to keratinocytes IdioTox Idiosyncratic Toxicity (Hypersensitivity/DRESS) Hapten->IdioTox Immune system cascade

Figure 1: Divergent CYP450 and MPO-mediated bioactivation pathways of N-(4-tosylaminophenyl)acetamide.

Quantitative Toxicity Metrics

To benchmark the toxicity of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide derivatives, we compare their predictive in vitro metrics against isolated pharmacophore standards (Acetaminophen and Sulfamethoxazole). The data below represents expected threshold values based on structural alerts and historical assay performance for this chemical class.

Metric / AssayTarget / MechanismExpected Profile for Tosyl-Acetanilide DerivativeComparison Standard
HepG2 IC₅₀ (24h) Basal CytotoxicityModerate (40 - 80 µM)Acetaminophen: >100 µM
GSH Trapping (LC-MS/MS) Soft Electrophile GenerationHigh (Quinone imine adducts detected at <10 µM)Acetaminophen: High
HL-60 Covalent Binding MPO-mediated Nitroso formationModerate to High (Haptenization risk)Sulfamethoxazole: High
CYP2E1 Induction/Inhibition Metabolic bottleneckingSubstrate & weak competitive inhibitorAcetaminophen: Substrate
Ames Test (Mutagenicity) DNA Alkylation / IntercalationNegative (Non-mutagenic)Sulfamethoxazole: Negative

Experimental Protocols for Toxicity Profiling

To validate the safety of any derivative in this class, empirical testing must account for the transient nature of its reactive metabolites. The following protocols are designed as self-validating systems, ensuring that negative results are due to genuine chemical safety rather than assay limitations.

Protocol A: In Vitro Reactive Metabolite Trapping (GSH/KCN) via LC-MS/MS

Causality: Reactive quinone imines (from the acetanilide core) are "soft" electrophiles that preferentially react with "soft" nucleophiles like the thiol group in Glutathione (GSH). Conversely, iminium ions are "hard" electrophiles that require "hard" nucleophiles like Potassium Cyanide (KCN) for trapping. By using both, we ensure comprehensive capture of all transient toxic species before they degrade.

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add GSH (final concentration 5 mM) and KCN (final concentration 1 mM) to the mixture. Safety Note: KCN must be handled in a strictly controlled fume hood.

  • Test Compound Addition: Spike the N-(4-tosylaminophenyl)acetamide derivative to a final concentration of 10 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution LC-MS/MS, scanning for neutral losses of 129 Da (characteristic of GSH adducts).

Protocol B: 3D HepG2 Spheroid Cytotoxicity Assay

Causality: Standard 2D HepG2 cultures rapidly downregulate CYP450 enzymes (specifically CYP2E1), rendering them useless for detecting metabolism-dependent hepatotoxicity. 3D spheroids restore cell-cell interactions and maintain basal CYP450 levels, providing a physiologically relevant model for NAPQI-analog generation.

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation.

  • Compound Dosing: Treat spheroids with a concentration gradient of the derivative (0.1 µM to 200 µM) for 72 hours. Include Acetaminophen (10 mM) as a positive control for CYP-mediated toxicity.

  • Viability Assessment: Add 3D CellTiter-Glo® reagent to lyse the spheroids and quantify ATP levels via luminescence.

  • Data Validation: A leftward shift in the IC₅₀ curve compared to 2D cultures confirms that the toxicity is metabolism-dependent (driven by the quinone imine metabolite).

Risk Mitigation & Structural Optimization

If a drug candidate containing the N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide scaffold exhibits unacceptable toxicity in the above protocols, medicinal chemists can deploy specific structural modifications to block bioactivation:

  • Deactivating the Acetanilide Core: Replacing the acetyl group with a bulkier, electron-withdrawing moiety (e.g., a trifluoroacetyl group) can sterically and electronically hinder CYP2E1-mediated oxidation, preventing the formation of the quinone imine.

  • Isosteric Replacement of the Sulfonamide: If idiosyncratic toxicity via the nitroso pathway is observed, replacing the sulfonamide (-SO₂NH-) with a sulfone (-SO₂CH₂-) removes the oxidizable nitrogen, entirely eliminating the pathway to the reactive hydroxylamine[3].

  • Aromatic Ring Fluorination: Introducing fluorine atoms at the ortho positions relative to the amine/amide groups blocks the sites of enzymatic hydroxylation, drastically increasing the metabolic stability of the molecule.

References

  • Idiosyncratic Adverse Drug Reactions: Current Concepts National Center for Biotechnology Information (PMC)[Link]

  • Acute Acetaminophen Overdose: Massive Ingestion American College of Emergency Physicians (ACEP)[Link]

  • The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress National Center for Biotechnology Information (PMC)[Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Foundational

Thermophysical Profiling of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Melting Point Dynamics and Thermal Stability

Executive Summary In the rational design of pharmaceutical formulations and advanced materials, the thermophysical properties of a target compound dictate its processing boundaries, shelf-life, and solid-state stability....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of pharmaceutical formulations and advanced materials, the thermophysical properties of a target compound dictate its processing boundaries, shelf-life, and solid-state stability. N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (CAS: 27022-64-6), commonly referred to as N-[4-(tosylamino)phenyl]acetamide, is a synthetic derivative featuring both an acetamide moiety and a sulfonamide (tosyl) group[1].

This whitepaper provides an in-depth mechanistic analysis of this compound's melting point and thermal stability. By examining the crystallographic causality behind its phase transitions and detailing self-validating experimental protocols for thermal analysis, this guide serves as an authoritative resource for scientists navigating the thermal processing of complex sulfonamide-acetamide derivatives.

Physicochemical Profile & Structural Identity

To understand the macroscopic thermal behavior of a compound, we must first establish its fundamental physicochemical parameters. The dual functional groups (acetamide and sulfonamide) on the central phenyl ring create a highly polarized molecule capable of extensive intermolecular interactions.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name N-(4-((4-methylphenyl)sulfonamido)phenyl)acetamideDefines the structural dual-functionality.
CAS Number 27022-64-6Unique identifier for regulatory/safety tracking[1].
Molecular Formula C₁₅H₁₆N₂O₃SDefines the stoichiometric mass.
Molecular Weight 304.36 g/mol Influences diffusion and volatility.
Melting Point (Tm) 184 °CIndicates strong crystalline lattice energy[1].
Density (Predicted) 1.335 ± 0.06 g/cm³Reflects dense crystal packing[1].
pKa (Predicted) 8.88 ± 0.10Weakly acidic sulfonamide proton[1].

Crystallographic Causality of the Melting Point (184 °C)

The melting point of a crystalline solid is not merely a number; it is a thermodynamic readout of the energy required to dismantle its crystal lattice. For N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, the melting point is notably high at 184 °C [1]. As an Application Scientist, I attribute this robust thermal resistance to two primary structural phenomena:

  • The Twisted U-Shaped Conformation: X-ray crystallographic studies of this molecule reveal that it adopts a twisted U-shaped conformation. The twist occurs centrally at the C—S(=O)₂N(H)—C unit, with the C—S—N—C torsion angle measuring approximately -58.38°. The two benzene rings project to the same side of the molecule, forming a dihedral angle of 67.03°[2]. This geometry allows the molecules to interlock efficiently within the solid state.

  • Supramolecular Tubular Topology via Hydrogen Bonding: The crystal packing is heavily dominated by intermolecular N–H···O hydrogen bonds . Specifically, the sulfamoyl N–H group donates a hydrogen bond to the amide oxygen, while the amide N–H group donates to a sulfamoyl oxygen[2]. This reciprocal bonding creates a highly stable supramolecular chain with a tubular topology along the crystallographic b axis[2].

Breaking this extensive, multi-directional hydrogen-bonded network requires significant thermal energy (enthalpy of fusion), directly causing the elevated melting point of 184 °C.

Thermal Stability & Degradation Kinetics

Understanding the thermal stability limits is critical for processes like Hot-Melt Extrusion (HME) or thermal sterilization. Sulfonamides generally exhibit excellent thermal stability up to their melting points, but undergo predictable degradation pathways when subjected to excessive thermal stress[3].

Degradation Mechanism

Upon heating beyond its melting point (typically > 250 °C), the molecule enters a regime of thermal decomposition. The primary locus of thermal vulnerability is the S-N (sulfonamide) bond and the C-N (acetamide) bond .

  • Sulfonamide Cleavage: The weight loss observed in thermogravimetric analysis (TGA) of similar sulfonamides is characterized by the homolytic or heterolytic cleavage of the S-N bond, leading to the evolution of sulfur dioxide (SO₂) gas[3].

  • Amide Cleavage: Concurrently or sequentially, the acetamide group decomposes, releasing nitrogenous gases and leaving behind a carbonaceous aromatic char[3].

ThermalDegradation Mol N-(4-tosylaminophenyl)acetamide (Stable Solid < 184°C) Melt Melting Phase (184°C) Mol->Melt Endothermic Heat Heat Thermal Stress (> 250°C) Melt->Heat Continued Heating CleavageSN S-N Bond Cleavage (Sulfonamide Degradation) Heat->CleavageSN CleavageCN C-N Bond Cleavage (Acetamide Degradation) Heat->CleavageCN Gas1 SO2 Gas Release CleavageSN->Gas1 Char Aromatic Char Residue CleavageSN->Char Gas2 Nitrogenous Byproducts CleavageCN->Gas2 CleavageCN->Char

Figure 1: Thermal degradation pathway of N-(4-tosylaminophenyl)acetamide.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, thermal characterization must be performed using orthogonal techniques. The following step-by-step methodologies describe a self-validating system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: High-Precision Melting Point Determination via DSC

DSC measures the heat flow associated with phase transitions, providing both the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

Step-by-Step Methodology:

  • Sample Preparation: Desiccate the synthesized N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide sample under vacuum for 24 hours to remove residual moisture, which can act as a plasticizer and artificially depress the melting point.

  • Weighing: Accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan using a microbalance. Crimp the pan with a pierced lid to allow any trapped gases to escape.

  • Purge Gas: Set the DSC furnace purge gas to high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the melt.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp temperature at 10 °C/min from 25 °C to 220 °C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point (expected at ~184 °C)[1]. Integrate the peak area to calculate ΔHf​ .

Protocol 2: Thermal Stability Profiling via TGA

TGA measures mass changes as a function of temperature, identifying the exact onset of thermal decomposition ( Td​ ).

Step-by-Step Methodology:

  • Sample Loading: Load 10.0 mg of the desiccated sample into a platinum or alumina TGA crucible.

  • Atmosphere Control: Utilize a Nitrogen (N₂) purge at 60 mL/min to isolate thermal decomposition from oxidative combustion.

  • Heating Ramp: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Derivative Calculation: Plot both the weight percentage (TGA curve) and the derivative weight (DTG curve) against temperature.

  • Validation: The sample is deemed thermally stable for processing if the mass loss is < 0.5% at the target processing temperature. The DTG peak will confirm the maximum rate of S-N and C-N bond cleavage (typically > 250 °C)[3].

ThermalWorkflow Prep Sample Preparation (Desiccation & Weighing) split Prep->split DSC Differential Scanning Calorimetry (DSC) Ramp: 10°C/min under N2 split->DSC TGA Thermogravimetric Analysis (TGA) Ramp: 10°C/min under N2 split->TGA DataDSC Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC->DataDSC DataTGA Determine Onset of Decomposition (Td) & Mass Loss Profile TGA->DataTGA Validate Cross-Validation of Thermal Stability (E-E-A-T Compliant) DataDSC->Validate DataTGA->Validate

Figure 2: Orthogonal experimental workflow for comprehensive thermal analysis.

Implications for Drug Development

The thermal profile of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide dictates its handling in pharmaceutical manufacturing. Because its melting point is 184 °C, formulation techniques that require melting (such as Hot-Melt Extrusion) must be carefully controlled. The processing temperature must exceed 184 °C to achieve a molten state but must remain strictly below the onset of decomposition ( Td​ ) to prevent the generation of toxic SO₂ gas and the loss of the active pharmaceutical ingredient's structural integrity. The robust hydrogen-bonded lattice ensures excellent solid-state stability at ambient conditions, minimizing the risk of polymorphic transitions during standard shelf-life storage.

References

  • ChemicalBook.N-(4-((4-methylphenyl)sulfonamido)phenyl)acetamide | 27022-64-6.
  • Acta Crystallographica Section E. John, P., Khan, I. U., Sajjad, M. A., Sharif, S., & Tiekink, E. R. T. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.
  • MDPI. (2020). Polycarbonate/Sulfonamide Composites with Ultralow Contents of Halogen-Free Flame Retardant and Desirable Compatibility.

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Abstract This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, a representative aromatic sulfonamide. Utilizing e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, a representative aromatic sulfonamide. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways in both positive and negative ion modes. Key fragmentation channels, including the diagnostic neutral loss of sulfur dioxide (SO₂), cleavage of the S-N bond, and fragmentation of the acetamide moiety, are detailed. This document serves as a foundational resource for researchers, scientists, and drug development professionals involved in the structural characterization, metabolite identification, and quality control of sulfonamide-containing compounds. Detailed experimental protocols and data interpretation guidelines are provided to facilitate the replication and application of these findings.

Introduction

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry and pharmaceutical development.[1][2] The structural elucidation of such molecules is a critical step in drug discovery, synthesis confirmation, and metabolic profiling. Mass spectrometry, particularly with electrospray ionization (ESI), stands as a powerful analytical tool for this purpose due to its high sensitivity and specificity.[2]

Understanding the gas-phase fragmentation chemistry of a molecule is paramount for its unambiguous identification. The fragmentation pattern serves as a molecular fingerprint, enabling the differentiation of isomers and the localization of structural modifications. This guide provides a detailed examination of the collision-induced dissociation (CID) pathways of the title compound, grounded in established principles of sulfonamide fragmentation.[1][3][4]

Compound Profile:

PropertyDetails
Chemical Structure Chemical structure of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
IUPAC Name N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide[5]
Molecular Formula C₁₅H₁₆N₂O₃S[5]
Average Molecular Weight 316.37 g/mol
Monoisotopic Mass 316.0882 g/mol

Theoretical Fragmentation Pathways

The fragmentation of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is governed by the lability of the sulfonamide core and the presence of distinct chemical moieties: a p-toluenesulfonyl group and an N-acetylated aminophenyl group. The analysis below outlines the predicted fragmentation in both positive and negative ionization modes.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 317.09. Protonation is expected to occur at one of the nitrogen or oxygen atoms, with the sulfonamide nitrogen being a likely site.[3] CID of this precursor ion initiates several competing fragmentation pathways.

  • Pathway A: S-N Bond Cleavage This is a canonical fragmentation route for protonated sulfonamides.[3] Homolytic or heterolytic cleavage of the central S-N bond results in charge retention on either fragment.

    • Cleavage yielding the p-toluenesulfonyl cation produces a fragment at m/z 155.02 . This ion can further lose SO₂ to yield the highly stable tolyl cation (tropylium ion) at m/z 91.05 .

    • Cleavage yielding the protonated 4-aminoacetanilide results in an ion at m/z 151.08 .

  • Pathway B: Diagnostic SO₂ Neutral Loss A hallmark of aromatic sulfonamide fragmentation is the rearrangement-driven elimination of a neutral sulfur dioxide molecule (64.96 Da).[1][4] This process is mechanistically significant as it involves the formation of a new bond between the two aromatic rings, resulting in a stable product ion at m/z 253.12 . This is often a prominent ion in the spectrum and is highly diagnostic for this class of compounds.

  • Pathway C: Acetamide Moiety Fragmentation The N-acetyl group provides another site for fragmentation. The neutral loss of ketene (CH₂=C=O; 42.01 Da) is a well-established pathway for N-acetylated compounds.[6] This can occur from the parent ion or any fragment containing the acetamide group, for instance, leading to a fragment at m/z 275.08 from the [M+H]⁺ ion.

G M_H [M+H]⁺ m/z 317.09 frag_253 [M+H - SO₂]⁺ m/z 253.12 M_H->frag_253 - SO₂ (64.96 Da) frag_155 [C₇H₇SO₂]⁺ m/z 155.02 M_H->frag_155 frag_151 [C₈H₁₁N₂O]⁺ m/z 151.08 M_H->frag_151 frag_275 [M+H - C₂H₂O]⁺ m/z 275.08 M_H->frag_275 - C₂H₂O (42.01 Da) frag_91 [C₇H₇]⁺ m/z 91.05 frag_155->frag_91 - SO₂

Figure 1: Proposed fragmentation pathways for [M+H]⁺ of the title compound.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule deprotonates, typically at the sulfonamide N-H, to form the precursor ion [M-H]⁻ at m/z 315.07. The fragmentation of deprotonated N-acyl aromatic sulfonamides can be complex, often involving rearrangements.[7]

  • Primary Fragmentation: SO₂ Neutral Loss Similar to the positive mode, the loss of SO₂ is a dominant pathway. However, the mechanism can differ, sometimes proceeding through a Smiles-type rearrangement.[7] This leads to the formation of a major product ion at m/z 251.11 .

  • Secondary Fragmentations Further fragmentation of the [M-H - SO₂]⁻ ion can occur. Cleavage of the amide bond could lead to the loss of an acetyl group. Additionally, cleavage at the newly formed bond between the rings can generate ions corresponding to the deprotonated p-toluidine (m/z 106.06 ) or the deprotonated acetanilide fragments.

G M_H_neg [M-H]⁻ m/z 315.07 frag_251 [M-H - SO₂]⁻ m/z 251.11 M_H_neg->frag_251 - SO₂ (64.96 Da) frag_154 [C₇H₇SO₂]⁻ m/z 154.01 M_H_neg->frag_154 frag_149 [C₈H₉N₂O]⁻ m/z 149.07 M_H_neg->frag_149

Figure 2: Proposed fragmentation pathways for [M-H]⁻ of the title compound.

Experimental Protocol

This section provides a self-validating protocol for acquiring high-quality MS/MS data for the title compound. The causality for each step is explained to ensure robust and reproducible results.

Materials and Reagents
  • Analyte: N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (≥98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water (H₂O)

  • Additives: Formic acid (FA, ≥99%) for positive mode analysis and Ammonium hydroxide (NH₄OH, ~25%) for negative mode analysis. These additives are crucial for promoting efficient protonation [M+H]⁺ or deprotonation [M-H]⁻, respectively, thereby enhancing the signal of the precursor ion.[8]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of ACN. Sonication may be used to ensure complete dissolution. This provides a concentrated, stable stock for further dilutions.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of ACN. Then, take 100 µL of this intermediate dilution and add it to 900 µL of a 50:50 (v/v) ACN:H₂O solution.

  • Final Infusion Solution:

    • For Positive Mode: To the working solution, add FA to a final concentration of 0.1%.

    • For Negative Mode: To the working solution, add NH₄OH to a final concentration of 0.1%. This final dilution in a mixed aqueous-organic solvent is optimal for stable electrospray.

Mass Spectrometry Parameters

The following parameters are recommended for a typical quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer. Instrument-specific optimization is always advised.

ParameterSetting for ESI+Setting for ESI-Rationale
Ion Source Electrospray (ESI)Electrospray (ESI)Optimal for polar, non-volatile molecules.
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVCreates a stable Taylor cone for efficient ion generation.
Nebulizer Gas (N₂) 1.5 - 2.5 Bar1.5 - 2.5 BarAssists in desolvation and droplet formation.
Drying Gas (N₂) 8 - 10 L/min8 - 10 L/minAids in solvent evaporation from charged droplets.
Drying Gas Temp. 200 - 250 °C200 - 250 °CBalances efficient desolvation with minimizing thermal degradation.
MS1 Scan Range m/z 50 - 500m/z 50 - 500Covers the precursor ion and expected fragments.
Precursor Ion m/z 317.09m/z 315.07The target ions for MS/MS fragmentation.
Collision Gas Argon or NitrogenArgon or NitrogenInert gas used to induce fragmentation through CID.
Collision Energy 10 - 40 eV (Ramp)15 - 45 eV (Ramp)Ramping collision energy allows for observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products in a single experiment.
Data Acquisition and Analysis Workflow

The workflow ensures a systematic approach from sample introduction to final data interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Infusion Solution (1 µg/mL in 50:50 ACN:H₂O + modifier) infuse Direct Infusion via Syringe Pump (5-10 µL/min) prep->infuse ms1 Acquire MS1 Spectrum Confirm [M+H]⁺ or [M-H]⁻ infuse->ms1 ms2 Select Precursor Ion & Acquire MS/MS (Ramped Collision Energy) ms1->ms2 extract Extract MS/MS Spectrum ms2->extract match Match Observed m/z to Theoretical Fragments extract->match pathway Propose Fragmentation Pathways match->pathway

Figure 3: Experimental workflow from sample preparation to data interpretation.

Data Interpretation and Expected Results

Analysis of the MS/MS spectra should reveal ions corresponding to the pathways described in Section 2. High-resolution mass spectrometry is invaluable for confirming the elemental composition of each fragment ion, thereby increasing confidence in the structural assignment.

Table of Predicted Key Fragments:

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed FormulaNeutral Loss / Fragment Identity
Positive 317.09253.12[C₁₅H₁₇N₂O]⁺Loss of SO₂
275.08[C₁₃H₁₅N₂O₂S]⁺Loss of C₂H₂O (Ketene)
155.02[C₇H₇SO₂]⁺p-Toluenesulfonyl Cation
151.08[C₈H₁₁N₂O]⁺Protonated 4-Aminoacetanilide
91.05[C₇H₇]⁺Tolyl (Tropylium) Cation
Negative 315.07251.11[C₁₅H₁₅N₂O]⁻Loss of SO₂
154.01[C₇H₆SO₂]⁻Deprotonated p-Toluenesulfonic acid
149.07[C₈H₉N₂O]⁻Deprotonated 4-Aminoacetanilide

Conclusion

The mass spectrometric fragmentation of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is characterized by several predictable and diagnostic pathways. In positive ion mode, the key cleavages involve the neutral loss of SO₂ and the scission of the S-N bond. In negative ion mode, the loss of SO₂ is also a predominant feature. The protocols and theoretical framework provided in this application note offer a robust starting point for the confident identification and structural characterization of this molecule and other structurally related sulfonamides. These findings are directly applicable to quality control, drug metabolism studies, and reference standard characterization in a research or industrial setting.

References

  • PubChem. Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-361. [Link]

  • Hibbs, D. E., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-822. [Link]

  • PubChem. N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Yakan, H., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • SpectraBase. Acetamide, N-[16-[amino]hexadecyl]-. Wiley. [Link]

  • PubChem. N4-Acetylsulfamerazine. National Center for Biotechnology Information. [Link]

  • Cheng, J. P., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4046-4053. [Link]

  • PubChem. N4-Acetylsulfanilamide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-methylphenyl)-. National Institute of Standards and Technology. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • NIST. Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. National Institute of Standards and Technology. [Link]

  • Khan, I. U., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1854. [Link]

  • NIST. Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. National Institute of Standards and Technology. [Link]

  • Danell, A. S., & Danell, R. M. (2008). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(11), 1711-1718. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 98-101. [Link]

  • Khan, I. U., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. ResearchGate. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Application

dissolving N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in DMSO for cell culture

Application Note: Preparation and Cell Culture Application of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in DMSO Executive Summary & Rationale N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (CAS: 2702...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Cell Culture Application of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in DMSO

Executive Summary & Rationale

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (CAS: 27022-64-6) is a synthetic small molecule characterized by its dual functional groups: a sulfonamide linkage and an acetamide moiety[1]. In drug discovery and in vitro screening, handling this class of compounds requires precise solubilization strategies. The bulky, hydrophobic 4-methylphenyl (p-tolyl) and phenyl groups dominate the molecule's lipophilicity, making it practically insoluble in aqueous buffers.

To bridge the gap between solid-state chemistry and aqueous cell culture, Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice. DMSO is an amphiphilic, high-dielectric solvent capable of solvating both the hydrophobic aromatic rings and the polar hydrogen-bonding networks of the sulfonamide/acetamide groups. This guide outlines a self-validating protocol for dissolving this compound and introducing it into in vitro systems without inducing solvent-mediated cytotoxicity[2].

Physicochemical Profiling

Before initiating any solubilization protocol, it is critical to understand the physical parameters of the payload.

Table 1: Physicochemical Properties

ParameterValue / Specification
Chemical Name N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
CAS Number 27022-64-6
Molecular Formula C₁₅H₁₆N₂O₃S
Molecular Weight 304.36 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Stock) -80°C (in single-use aliquots)

Standard Operating Procedure: Master Stock Preparation

The goal of this phase is to completely disrupt the crystal lattice of the solid compound and achieve a thermodynamically stable solution.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Condensation introduces water, which drastically reduces the solubility limit of the hydrophobic compound and promotes premature precipitation.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM master stock. (e.g., To prepare a 10 mM stock from 5 mg of powder, add 1.64 mL of DMSO).

    • Causality: Always use anhydrous DMSO. Standard benchtop DMSO is highly hygroscopic and absorbs water from the air over time, compromising its solvating power.

  • Dissolution & Agitation: Add the solvent, seal the vial, and vortex for 30–60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at room temperature for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break down micro-aggregates that are invisible to the naked eye.

  • Aliquot Generation: Divide the master stock into 10–50 µL single-use aliquots in sterile, tightly capped microcentrifuge tubes and store at -80°C.

    • Causality: Repeated freeze-thaw cycles create concentration gradients and induce compound degradation. Single-use aliquots ensure absolute consistency across experimental replicates.

Cell Culture Application & Vehicle Control

Introducing a hydrophobic compound dissolved in DMSO into an aqueous cell culture medium is a thermodynamically unfavorable event. It must be managed carefully to avoid "crashing out" (precipitation) and to prevent DMSO toxicity.

Step-by-Step Methodology:

  • Media Warming: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Causality: Cold media lowers the solubility threshold. Adding the compound to cold media almost guarantees the formation of micro-crystals.

  • Intermediate Dilution (Optional but Recommended): Dilute the master stock 1:10 into an intermediate solvent (e.g., pure DMSO or a 50/50 DMSO/Media mix) before final addition to the bulk media.

  • Final Addition: Add the compound to the culture media dropwise while gently swirling the tube.

  • The "DMSO Toxicity" Threshold: Ensure the final concentration of DMSO in the cell culture well is ≤ 0.1% (v/v) . For highly robust cell lines, up to 0.5% may be tolerated[2].

    • Causality: DMSO is a potent permeabilizing agent. At concentrations exceeding 0.5%, it alters lipid bilayer fluidity, induces epigenetic modifications, and triggers apoptosis, thereby confounding the true pharmacological effect of your compound[2].

Mechanistic Visualization

The following workflow illustrates the critical path from solid compound to intracellular target engagement, highlighting the phase transitions.

G Solid Solid Compound (Hydrophobic) DMSO Master Stock (100% DMSO) Solid->DMSO Dissolve & Sonicate Media Aqueous Media (≤0.1% DMSO) DMSO->Media Dropwise Dilution Cell Cellular Uptake (Lipid Diffusion) Media->Cell 37°C Incubation Target Intracellular Target Binding Cell->Target Mechanism of Action

Workflow from solid compound solubilization in DMSO to intracellular target engagement.

Quality Control & Self-Validating Systems

To ensure your protocol is a self-validating system, implement the following checks:

Table 2: Troubleshooting & Validation Matrix

ObservationRoot Cause AnalysisCorrective Action
Micro-crystals visible under phase-contrast microscopy Compound "crashed out" due to rapid addition or cold media.Warm media to 37°C prior to addition. Add stock dropwise with continuous agitation.
Reduced cell viability in Vehicle Control wells Final DMSO concentration exceeded the cellular tolerance threshold (>0.5%)[2].Recalculate dilutions to ensure final DMSO concentration is strictly ≤ 0.1% (v/v).
Inconsistent assay results across different days Master stock degraded due to repeated freeze-thaw cycles or water absorption.Discard current stock. Prepare a fresh master stock using anhydrous DMSO and create single-use aliquots.

The Ultimate Validation Step: Always run a Vehicle Control (e.g., cells treated with 0.1% DMSO only). If the vehicle control exhibits >5% deviation in viability or phenotypic response compared to completely untreated cells, the assay is compromised, and the DMSO concentration must be further reduced.

References

  • NextSDS Database. "N-(4-((4-methylphenyl)sulfonamido)phenyl)acetamide — Chemical Substance Information." NextSDS, 2026. Available at: [Link]

Sources

Method

catalysts for high-yield synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

An In-Depth Guide to Catalytic Systems for the High-Yield Synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Introduction: The Significance of N-Aryl Sulfonamides The N-aryl sulfonamide functional group...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Systems for the High-Yield Synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Introduction: The Significance of N-Aryl Sulfonamides

The N-aryl sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Molecules incorporating this motif are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] The target molecule of this guide, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, serves as a crucial building block or final active pharmaceutical ingredient (API) in various drug development programs. Achieving its synthesis with high yield, purity, and cost-effectiveness is therefore a critical objective for researchers in the pharmaceutical industry.

This technical guide provides detailed application notes on two robust and high-yield catalytic methods for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. We will delve into the mechanistic rationale behind catalyst selection, provide step-by-step, field-proven protocols, and offer a comparative analysis to guide your synthetic strategy.

Core Synthetic Strategy: The Sulfonamide Bond Formation

The most direct and widely adopted strategy for constructing the target molecule involves the nucleophilic attack of an amine on a sulfonyl chloride. This reaction forms the key S-N bond. The primary transformation is the coupling of 4-aminoacetanilide with p-toluenesulfonyl chloride (tosyl chloride).

The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of this base is not trivial; it can act merely as an acid scavenger or, more effectively, as a true catalyst that accelerates the rate of reaction.

Application Note 1: Homogeneous Catalysis with Pyridine in an Aprotic Organic Solvent

This classic and highly reliable method employs pyridine in a dual role: as an acid scavenger and, more importantly, as a nucleophilic catalyst. It is particularly well-suited for reactions sensitive to water and is easily monitored by standard techniques like Thin Layer Chromatography (TLC).

Principle and Mechanistic Rationale

While a simple base like triethylamine can be used to neutralize HCl, pyridine offers a significant kinetic advantage. Pyridine is a more potent nucleophile than 4-aminoacetanilide and rapidly attacks the highly electrophilic tosyl chloride. This forms a reactive intermediate, the N-tosylpyridinium chloride salt.[2][3] This intermediate is exceptionally electrophilic due to the positively charged pyridinium leaving group, making it highly susceptible to attack by the primary amine. This catalytic cycle dramatically increases the reaction rate compared to the uncatalyzed reaction.

The mechanism is depicted below:

Pyridine_Catalysis_Mechanism TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate N-Tosylpyridinium Chloride (Highly Electrophilic) TsCl->Intermediate Nucleophilic Attack (Fast) Py Pyridine (Catalyst) Py->Intermediate PyHCl Pyridine HCl (Byproduct) Py->PyHCl Acid Scavenging Amine 4-Aminoacetanilide Product Target Molecule Amine->Product Nucleophilic Attack (Rate-Determining Step) Intermediate->Product

Caption: Pyridine-catalyzed tosylation mechanism.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials:

  • 4-Aminoacetanilide (1.50 g, 10.0 mmol, 1.0 equiv)

  • p-Toluenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 equiv)

  • Pyridine (1.6 mL, 20.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetanilide (1.0 equiv) and anhydrous dichloromethane (50 mL). Stir at room temperature until all solids are dissolved.

  • Base Addition: Add pyridine (2.0 equiv) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: Cooling helps to control the initial exotherm of the reaction and can improve selectivity by preventing side reactions.[4]

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.0 equiv) portion-wise to the stirred solution over 10-15 minutes. A precipitate of pyridinium hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting amine spot is no longer visible.

  • Work-up - Quenching: Once complete, transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

  • Work-up - Washing:

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine. Rationale: Pyridine is basic and will be protonated by the acid, making it water-soluble and easily removed from the organic layer.

    • Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. For exacting applications, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Application Note 2: Inorganic Base System in an Aqueous Medium

This method provides a greener and often more cost-effective alternative to the use of chlorinated solvents and organic bases. It relies on a simple inorganic base, sodium carbonate, to maintain the optimal pH for the reaction. This approach is highly scalable and simplifies the removal of base-related byproducts.

Principle and Rationale

In this system, the reaction occurs at the interface between the aqueous phase and the organic components (or as a suspension). Sodium carbonate (Na₂CO₃) is used to maintain the pH of the reaction mixture strictly between 8 and 10.[5] This pH is high enough to neutralize the generated HCl but low enough to avoid significant hydrolysis of the sulfonyl chloride starting material or the product. The base acts purely as an acid scavenger and does not participate in nucleophilic catalysis. While potentially slower than the pyridine-catalyzed method, the simplicity of the work-up and avoidance of organic solvents can be highly advantageous.

Experimental Protocol

This protocol is adapted from established procedures for similar sulfonamide syntheses.[5]

Materials:

  • 4-Aminoacetanilide (1.50 g, 10.0 mmol, 1.0 equiv)

  • p-Toluenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 equiv)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water (50 mL)

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-aminoacetanilide (1.0 equiv) in distilled water (50 mL). Begin vigorous stirring.

  • pH Adjustment: Using a pH meter or pH paper, slowly add a 1 M solution of sodium carbonate or solid sodium carbonate until the pH of the suspension is between 8 and 10.

  • Reagent Addition: Add the p-toluenesulfonyl chloride (1.0 equiv) to the suspension.

  • Reaction Maintenance: Continue to stir the mixture vigorously at room temperature. Monitor the pH every 15-20 minutes and add small portions of sodium carbonate solution as needed to maintain the pH in the 8-10 range. The reaction is often complete when the solid tosyl chloride is fully consumed, typically within 2-4 hours.

  • Product Precipitation: Once the reaction is complete (as determined by TLC of an extracted aliquot), acidify the mixture to pH 2-3 using 2 M HCl. Rationale: This step protonates the sulfonamide nitrogen of any soluble salt form and ensures the final product is in its neutral, less soluble state, maximizing precipitation.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts (NaCl, Na₂CO₃).

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The product is often pure enough for most applications without further purification.

Comparative Analysis of Catalytic Systems

ParameterApplication Note 1: Pyridine/DCMApplication Note 2: Na₂CO₃/Water
Catalyst/Base Pyridine (Nucleophilic Catalyst & Base)Sodium Carbonate (Base/Acid Scavenger)
Solvent Dichloromethane (DCM)Water
Reaction Rate Generally faster due to catalysisGenerally slower
Typical Yield 85-95%80-90%
Work-up Liquid-liquid extraction requiredSimple filtration
Pros High yield, excellent for substrates with poor water solubility, easily monitored by TLC."Green" solvent, inexpensive base, simple work-up, highly scalable.
Cons Uses chlorinated solvent, requires removal of pyridine, work-up is more involved.Vigorous stirring is essential, not suitable for water-sensitive substrates, pH monitoring required.

Experimental Workflow & Logic Diagram

The general workflow for synthesizing and validating the target compound is outlined below.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Reagents Dissolve Amine in Solvent Base Add Base/Catalyst (Pyridine or Na₂CO₃) Reagents->Base Cool Cool to 0 °C (If applicable) Base->Cool Add_TsCl Add Tosyl Chloride Cool->Add_TsCl Stir Stir at RT (2-6 hours) Add_TsCl->Stir Monitor Monitor via TLC Stir->Monitor Workup Work-up (Extraction or Filtration) Monitor->Workup Purify Purification (Recrystallization) Workup->Purify Dry Dry Product Purify->Dry Characterize Characterization (NMR, IR, MP) Dry->Characterize Final Final Product Characterize->Final

Caption: General experimental workflow for synthesis.

Conclusion and Future Perspectives

Both pyridine-catalyzed and inorganic base-mediated methods provide high-yielding, robust pathways to N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. The choice of catalyst and solvent system should be guided by project-specific requirements, including scale, cost, environmental impact, and available equipment. For rapid, lab-scale synthesis where substrate solubility may be an issue, the pyridine/DCM method is excellent. For larger-scale, process-oriented synthesis, the simplicity and green credentials of the sodium carbonate/water system are highly compelling.

Future research in this area continues to focus on developing even more efficient and sustainable catalytic systems. This includes exploring reusable solid-supported catalysts, flow chemistry applications, and metal-catalyzed C-H activation routes that may bypass the need for pre-functionalized starting materials altogether.[1][6]

References

  • Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal, 21, 360-379. Retrieved March 21, 2026, from [Link]

  • Hammett analysis conducted on pyridine-catalysed tosylamide formation. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. (2021). ACS Catalysis. Retrieved March 21, 2026, from [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Europe PMC. Retrieved March 21, 2026, from [Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024). Organic Letters, ACS Publications. Retrieved March 21, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Retrieved March 21, 2026, from [Link]

  • Ashfaq, M., et al. (n.d.). N-[4-(p-Toluenesulfonamido)phenylsulfonyl]acetamide. PMC - NIH. Retrieved March 21, 2026, from [Link]

  • Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. (2015). ResearchGate. Retrieved March 21, 2026, from [Link]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. (2017). Scholars Research Library. Retrieved March 21, 2026, from [Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed. Retrieved March 21, 2026, from [Link]

  • Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate: Synthesis, Crystal Structure and Theoretical Studies. (2022). MDPI. Retrieved March 21, 2026, from [Link]

  • N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Preparation and Handling of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Stock Solutions for Biological Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide (CAS: 27022-64-6) is a synthetic small molecule featuring a sulfonamide linkage, a central phenyl ring, and an acetamide moiety. Compounds with this structural scaffold are frequently utilized in high-throughput screening (HTS) as enzyme inhibitors (e.g., targeting carbonic anhydrases or kinases) and in cell-based phenotypic assays.

Like many sulfonamide derivatives, this compound presents significant solubility challenges in aqueous environments. The hydrophobic nature of the tosyl and phenyl groups, combined with the strong hydrogen-bonding potential of the sulfonamide and acetamide nitrogen atoms, leads to a high propensity for precipitation in biological buffers. This application note provides a field-proven, self-validating methodology for preparing stable stock solutions, ensuring data reproducibility and preventing false negatives caused by compound aggregation.

Physicochemical Properties & Handling Rationale
ParameterValueRationale for Experimental Handling
Molecular Formula C₁₅H₁₆N₂O₃SContains hydrophobic aromatic rings and polar H-bond donors.
Molecular Weight 304.36 g/mol Falls within the standard small molecule range; readily crosses lipid bilayers.
Aqueous Solubility < 10 µM (Predicted)High risk of nucleation in water; necessitates an organic co-solvent for stock preparation.
DMSO Solubility > 50 mMExcellent solvation achieved due to the solvent's high dielectric constant.
Storage Conditions -20°C, DesiccatedPrevents hydrolysis of the acetamide group and hygroscopic clumping of the solid powder.

Causality & Rationale: The Science of Solvation

As a Senior Application Scientist, it is critical to understand why specific protocol steps are mandated, rather than simply following a recipe.

The Thermodynamics of Solvation: In its crystalline solid state, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide forms a tight intermolecular network driven by hydrogen bonding between the sulfonamide (NH-SO₂) and acetamide (NH-CO) groups. Water lacks the thermodynamic driving force to disrupt these networks because accommodating the compound's large hydrophobic surface area would require an entropically unfavorable reorganization of water molecules (hydrophobic collapse). Dimethyl sulfoxide (DMSO), an aprotic solvent with a high dielectric constant, effectively solvates both the polar moieties and the hydrophobic rings, breaking the crystal lattice .

The "Solvent Effect" in Biological Assays: While 100% DMSO is required for the master stock, its final concentration in the biological assay must be strictly limited. DMSO concentrations exceeding 0.5% – 1.0% (v/v) can induce cellular toxicity, alter lipid membrane permeability, and cause conformational denaturation of target enzymes, leading to artifactual assay readouts .

Nucleation and Micro-Precipitation: When diluting the DMSO stock into an aqueous buffer, localized high concentrations of the compound can trigger rapid nucleation (sub-visual precipitation). Once nucleated, sulfonamides rarely re-dissolve. Therefore, the mixing dynamics during the final dilution step are the most critical point of failure in assay preparation.

Experimental Workflows & Visualizations

Workflow Diagram

Workflow A Solid Compound (Desiccated, -20°C) B Equilibrate to RT (Prevent Condensation) A->B C Add 100% Anhydrous DMSO (Vortex & Sonicate) B->C D 10 mM Master Stock (Aliquoted) C->D E Serial Dilution in DMSO (Dose-Response Curve) D->E F Transfer to Aqueous Buffer (Rapid Mixing, 1% DMSO Final) E->F G Quality Control (Nephelometry / LC-MS) F->G

Caption: Workflow for preparing and validating sulfonamide stock solutions for biological assays.

Assay Mechanism Pathway

Pathway Inhibitor N-(4-tosylaminophenyl)acetamide (Inhibitor) Target Target Enzyme (Active State) Inhibitor->Target Competitive Binding Product Product Generation Target->Product Enzymatic Conversion Substrate Assay Substrate Substrate->Target Substrate Entry Assay Phenotypic/Optical Readout Product->Assay Signal Detection

Caption: Mechanism of action in a target enzyme assay, highlighting the inhibitor's role in blocking signal.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Thermal Equilibration: Remove the vial of solid compound from -20°C storage. Place it in a desiccator at room temperature (RT) for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water contamination severely degrades the solvating power of DMSO and promotes hydrolysis of the acetamide bond.

  • Gravimetric Measurement: Accurately weigh the required mass (e.g., 3.04 mg for 1 mL of 10 mM stock) using a calibrated analytical balance. Transfer to a low-bind amber glass vial.

    • Causality: Amber glass prevents photodegradation, while low-bind materials prevent the hydrophobic compound from adhering to the vessel walls.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (>99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at RT for 5 minutes. Do not exceed 37°C.

  • Aliquoting: Divide the master stock into 20 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles draw moisture into the DMSO. Aliquoting ensures the compound is only thawed once immediately prior to the assay .

Phase 2: Intermediate Dilution & Aqueous Transfer
  • Serial Dilution (The "Step-Down" Method): Thaw a single aliquot. Prepare all intermediate dilutions (e.g., for a dose-response curve) in 100% DMSO .

    • Causality: Diluting directly into water at high concentrations guarantees precipitation. Serial dilution in DMSO ensures the compound remains fully solvated until the final step.

  • Aqueous Transfer (The 1:100 Rule): To achieve a final assay concentration of 10 µM (from a 1 mM intermediate stock), transfer 1 µL of the DMSO stock into 99 µL of the aqueous assay buffer.

  • Mixing Dynamics: Pipette the DMSO stock directly into the center of the buffer volume while the plate or tube is actively agitating (e.g., on a plate shaker at 600 RPM).

    • Causality: Adding buffer to the DMSO stock creates a localized gradient where the compound concentration exceeds its aqueous solubility limit, triggering irreversible nucleation. Always add the organic stock to the aqueous buffer.

Quality Control: Establishing a Self-Validating System

A robust assay protocol must be self-validating. To ensure the integrity of the N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide stock before introducing it to biological targets, implement the following QC checks:

  • Microplate Nephelometry (Primary QC): Visual inspection is insufficient for detecting micro-precipitates. After the final dilution into the aqueous assay buffer, read the plate on a nephelometer (measuring forward light scatter). An increase in light scatter relative to a DMSO-only vehicle control indicates that the compound has crashed out of solution.

  • LC-MS Verification (Secondary QC): Periodically analyze a thawed aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS). This confirms the absolute concentration of the stock and verifies that no chemical degradation (e.g., cleavage of the sulfonamide or acetamide groups) has occurred during storage.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management. Available at:[Link]

  • National Institutes of Health (NIH). The Impact of Dimethyl Sulfoxide on Cellular Assays. Available at:[Link]

  • PubChem. Compound Summary for CID 13480532 (N-(4-((4-methylphenyl)sulfonamido)phenyl)acetamide). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving the reaction yield of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide synthesis

Technical Support Center: N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Synthesis Welcome to the technical support guide for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common challenges encountered during this sulfonamide synthesis, with the ultimate goal of improving reaction yield and product purity.

The synthesis involves the reaction of 4-aminoacetanilide with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. While mechanistically straightforward, the success of this reaction is highly sensitive to reagent quality, reaction conditions, and work-up procedures. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or inconsistent yields are the most frequently reported issues in this synthesis. The following section breaks down common problems, their underlying causes, and provides validated solutions.

Problem 1: Low or No Product Formation (Based on TLC/LC-MS Analysis)

This is often the most alarming issue, suggesting a fundamental problem with the reaction setup or reagents.

Potential Causes & Solutions

  • Degradation of p-Toluenesulfonyl Chloride:

    • Causality: p-Toluenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive p-toluenesulfonic acid.[1][2] This is the most common cause of reaction failure. An old or improperly stored bottle of the reagent is often the culprit.

    • Solution: Always use a fresh bottle of p-toluenesulfonyl chloride or purify the existing stock before use.[1] Ensure all glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1][3]

  • Insufficiently Basic Conditions:

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. If the base is too weak, impure, or added in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Use at least 1.1 to 1.5 equivalents of a suitable base. Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.[2] Pyridine can also act as a nucleophilic catalyst but can be difficult to remove during workup. For this synthesis, an inorganic base like sodium carbonate in a biphasic system can also be effective and is easily removed.[4][5]

  • Low Reactivity of the Amine:

    • Causality: While 4-aminoacetanilide is generally a good nucleophile, impurities can affect its reactivity. For instance, some amines can absorb atmospheric CO₂ to form unreactive carbamates.[1]

    • Solution: Ensure the 4-aminoacetanilide is pure and dry. If its quality is suspect, recrystallize it from a suitable solvent like ethanol/water before use.

Problem 2: Multiple Spots on TLC, Indicating Side Product Formation

The presence of multiple spots on your TLC plate complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions

  • Di-sulfonylation of the Amine:

    • Causality: The initially formed sulfonamide product still possesses an acidic N-H proton. Under strongly basic conditions or with an excess of tosyl chloride, a second sulfonylation can occur, leading to a di-tosylated byproduct.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the tosyl chloride relative to the amine.[2] Add the tosyl chloride solution dropwise to the amine solution at a low temperature (0 °C) to control the reaction rate and minimize over-reaction.[2]

  • Hydrolysis of the Product:

    • Causality: While generally stable, the acetamide group can undergo hydrolysis back to the free amine under harsh acidic or basic conditions during the work-up procedure, especially if heated.

    • Solution: Perform the aqueous work-up at room temperature or below. Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and proceed with extraction promptly.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Solutions

  • Product is Water-Soluble:

    • Causality: The sulfonamide product has some polarity and may exhibit partial solubility in the aqueous layer during extraction, leading to yield loss.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine).[2] This increases the polarity of the aqueous phase, "salting out" the organic product and driving it into the organic layer. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to ensure complete recovery.

  • Product is an Oil or Fails to Crystallize:

    • Causality: The presence of impurities can inhibit crystallization, causing the product to remain as an oil. The chosen recrystallization solvent may also be inappropriate.

    • Solution: If the crude product is an oil, first attempt to purify it via silica gel column chromatography.[1] For recrystallization, experiment with various solvent systems. A common and effective choice for this class of compounds is an ethanol/water or ethyl acetate/hexanes mixture.[1][6] Dissolve the crude solid in a minimum amount of the hot, more polar solvent and add the less polar solvent dropwise until turbidity persists, then allow it to cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is a common and effective choice due to its excellent solubility for the reactants and its inert nature.[4][7] Anhydrous tetrahydrofuran (THF) or acetonitrile can also be used.[7] The key is to ensure the solvent is free of water to prevent hydrolysis of the tosyl chloride.[1]

Q2: Which base is superior: Triethylamine or Pyridine? A2: Both are effective. Triethylamine (Et₃N) is a non-nucleophilic, sterically hindered base primarily used to scavenge HCl.[2] Pyridine can act as both a base and a nucleophilic catalyst, potentially accelerating the reaction. However, its high boiling point and water miscibility can make it difficult to remove completely during work-up. For ease of removal, Et₃N is often preferred. An alternative is using an inorganic base like sodium carbonate in a solvent like DCM.[4][5]

Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[4][8] Use a solvent system like 1:1 ethyl acetate/hexanes. Spot the starting amine, the tosyl chloride, and the reaction mixture. The reaction is complete when the starting amine spot has been completely consumed.

Q4: My final product is discolored. How can I fix this? A4: Discoloration is usually due to minor, highly colored impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution, allow it to reflux for a few minutes, and then filter the hot solution through a pad of celite to remove the carbon and the adsorbed impurities.[3]

Q5: What are the key safety precautions for this synthesis? A5: p-Toluenesulfonyl chloride is a lachrymator and is corrosive. It reacts with water to produce HCl gas.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be quenched carefully, typically by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

Visualized Reaction and Workflow

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by base-mediated deprotonation.

reaction_mechanism cluster_reactants cluster_process cluster_products R_NH2 4-Aminoacetanilide (Nucleophile) Attack Nucleophilic Attack (N on S) R_NH2->Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms S-N bond Deprotonation Deprotonation (Base scavenges H+) Intermediate->Deprotonation Eliminates Cl- Product N-(4-{[(4-methylphenyl)sulfonyl] amino}phenyl)acetamide Deprotonation->Product Salt Base-HCl Salt Deprotonation->Salt workflow node_prep 1. Reagent Preparation - Dry glassware & solvent - Use fresh TsCl node_setup 2. Reaction Setup - Dissolve amine in DCM - Add base (e.g., Et3N) - Cool to 0 °C node_prep->node_setup node_addition 3. Reagent Addition - Dissolve TsCl in DCM - Add dropwise to amine soln. node_setup->node_addition node_reaction 4. Reaction - Stir at 0 °C to RT - Monitor by TLC node_addition->node_reaction node_quench 5. Work-up (Quench) - Cool to 0 °C - Add water or sat. NH4Cl node_reaction->node_quench node_extract 6. Work-up (Extraction) - Separate layers - Extract aqueous with DCM - Wash organic layer node_quench->node_extract node_purify 7. Purification - Dry over Na2SO4 - Concentrate in vacuo - Recrystallize or chromatograph node_extract->node_purify node_analyze 8. Analysis - Obtain yield, m.p. - Confirm structure (NMR, IR) node_purify->node_analyze

Caption: Step-by-step experimental workflow.

Optimized Synthesis Protocol

This protocol incorporates best practices to maximize reaction yield and purity.

Materials:

  • 4-Aminoacetanilide (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol, Water)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoacetanilide (1.0 eq) in anhydrous DCM (approx. 0.2 M). Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath. [7]2. Base Addition: Add triethylamine (1.5 eq) to the stirred solution. [2]3. Tosyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. [2]4. Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor the consumption of the starting amine by TLC (typically 2-4 hours). [2]5. Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of deionized water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally with brine. [8]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [4][8]8. Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide as a white or off-white solid. [6]

Data Summary Table

ParameterRecommended ValueRationale
Stoichiometry
4-Aminoacetanilide1.0 eqLimiting reagent
p-Toluenesulfonyl Chloride1.05 - 1.1 eqSlight excess ensures complete consumption of amine without promoting di-sulfonylation. [2]
Base (e.g., Et₃N)1.5 - 2.0 eqEnsures complete neutralization of generated HCl. [7]
Reaction Conditions
SolventAnhydrous DCMGood solubility, inert, and easy to remove. [4][7]
Temperature0 °C to Room TempLow initial temperature controls exotherm and minimizes side reactions. [2]
Reaction Time2 - 12 hoursVaries based on scale; must be monitored by TLC. [2]

References

  • Benchchem. Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Benchchem. Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • Benchchem. Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • Benchchem. Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol.
  • EXCLI Journal.
  • Benchchem.
  • PMC.
  • University of Calgary.
  • PMC. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.

Sources

Optimization

Technical Support Center: Crystallization of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Welcome to the technical support center for the crystallization of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the crystallization of this and structurally similar sulfonamide-containing compounds. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve high-purity, high-yield crystalline material with the desired physical properties.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported in the lab.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: This is one of the most frequent challenges in crystallization and requires a systematic approach to resolve.

The Causality: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a melting point depressed by impurities).[2][3] For N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, with its multiple aromatic rings and flexible sulfonamide linkage, the molecule may require significant organizational energy to adopt a stable crystal lattice, making oiling out more probable under suboptimal conditions.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate: The most common cause is creating supersaturation too quickly. Slow down the process. If using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it much more slowly and with vigorous stirring to avoid localized high supersaturation.[1]

  • Lower the Saturation Temperature: Add more of the primary ("good") solvent to the hot mixture to decrease the saturation temperature. This ensures that as the solution cools, it reaches the point of crystallization at a temperature well below the compound's melting point.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.[4] Add a few microscopic crystals of pure N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide to the solution just as it enters the metastable zone (slightly supersaturated). This provides a template for crystal growth to occur in an orderly fashion, preventing the formation of an oil.[1][5]

  • Change the Solvent System: Your current solvent may be too "good," meaning the compound is too soluble, or the solvent polarity might be a mismatch.[6] Experiment with a different solvent or a mixed-solvent system. For a molecule like this, consider solvent pairs such as ethanol/water, acetone/water, or ethyl acetate/heptane.[7]

Q2: I'm not getting any crystals at all, even after cooling for an extended period. What should I do?

A: This indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier has not been overcome.

The Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. If the solution is too dilute or if there are no nucleation sites, crystallization will not occur.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[2][3]

  • Concentrate the Solution: Your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[2] Once concentrated, allow it to cool again.

  • Use a Seed Crystal: As mentioned previously, seeding is the most reliable method to induce crystallization. A single, pure crystal can trigger the crystallization of the entire batch.[4][8][9]

  • Lower the Temperature: If using a refrigerator, try moving the flask to a freezer. A lower temperature decreases solubility and may be sufficient to induce crystallization.

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the stirred solution until turbidity persists, then add a drop or two of the primary solvent to redissolve the precipitate and allow for slow cooling.

Q3: My yield is very low. How can I improve it?

A: Low yield is often a result of either incomplete crystallization or using an inappropriate amount or type of solvent.

The Causality: A significant portion of your compound may remain dissolved in the mother liquor after filtration. This happens if too much solvent was used, or if the chosen solvent does not have a steep enough solubility curve (i.e., the compound is still quite soluble at low temperatures).

Troubleshooting Protocol:

  • Minimize Solvent Volume: The most critical step is to use the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain solute upon cooling.[3]

  • Optimize the Cooling Process: Ensure the solution is cooled to the lowest practical temperature to maximize precipitation. An ice-water bath is standard, but a salt-ice bath can achieve even lower temperatures. Allow sufficient time for crystallization to complete.

  • Analyze the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of residue indicates significant product loss.[2] You can attempt to recover this by concentrating the mother liquor to obtain a "second crop" of crystals, although these may be less pure.

  • Re-evaluate the Solvent: A solvent with a very steep solubility-temperature profile is ideal. This means it dissolves a large amount of compound when hot but very little when cold. Refer to the solvent selection guide below.

Q4: The crystals are very small, like powder, or needle-shaped. How can I grow larger, more well-defined crystals?

A: Crystal size and morphology are direct results of the balance between nucleation and growth rates.

The Causality: The rapid formation of many nuclei leads to a large number of small crystals, as they compete for the available solute.[10] This happens when the solution is cooled too quickly, creating a high level of supersaturation. Impurities can also affect crystal habit, sometimes leading to needle-like crystals instead of prisms.[11][12]

Troubleshooting Protocol:

  • Slow Down Cooling: This is the most effective method. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to a colder environment. Slow cooling favors crystal growth over nucleation.[3]

  • Reduce Supersaturation: Use slightly more solvent than the bare minimum. This creates a lower level of supersaturation upon cooling, which also favors the growth of existing crystals over the formation of new ones.

  • Control Impurities: Structurally related impurities can adsorb to specific crystal faces, inhibiting growth on that face and altering the crystal shape (habit).[12][13] If you suspect impurities are the cause, consider a preliminary purification step (e.g., flash chromatography) before the final crystallization.

  • Utilize Vapor Diffusion: For obtaining high-quality single crystals, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a volatile "good" solvent and place this inside a sealed chamber containing a larger volume of a less volatile "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution gently induces crystallization over days.[10]

Technical Guides and Protocols

Protocol 1: Systematic Solvent Selection

Choosing the right solvent is the foundation of a successful crystallization. The ideal solvent will dissolve the compound when hot but not when cold.[7]

Step-by-Step Methodology:

  • Initial Screening: Place ~20-30 mg of your compound into several small test tubes.

  • Add Solvents: To each tube, add a different potential solvent (see table below) dropwise at room temperature, up to about 1 mL.

    • If the compound dissolves at room temperature, the solvent is too good. Reject it.[14]

    • If the compound does not dissolve, proceed to the next step.

  • Heating Test: Gently heat the test tubes that passed the initial screen. Add more solvent in small portions until the compound just dissolves.

    • If the compound dissolves, it is a potential candidate.

    • If a very large volume of solvent is required, it is likely a poor solvent.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that produces a large quantity of high-quality crystals upon cooling.

Data Presentation: Solvent Suitability for Sulfonamides

SolventPolarityBoiling Point (°C)Suitability & Rationale
Water High100Poor as a primary solvent due to low solubility of the aromatic compound, but excellent as an anti-solvent with alcohols or acetone.[15][16]
Ethanol High78Good Candidate. Often shows a steep solubility curve for moderately polar compounds. Can be paired with water.[16]
Methanol High65Good Candidate. Similar to ethanol but more volatile. Can be effective for more polar compounds.[15]
Acetone Medium-High56Good Candidate. A strong solvent, but its low boiling point can make the solubility difference between hot and cold less pronounced.[15]
Ethyl Acetate Medium77Excellent Candidate. Good for compounds of intermediate polarity. Often paired with hexanes or heptane.[10]
Toluene Low111Potential candidate, but high boiling point can increase the risk of oiling out and is harder to remove.[16]
Heptane/Hexane Very Low98/69Poor as a primary solvent. Excellent as an anti-solvent to be added to solutions in ethyl acetate or acetone.
Protocol 2: Managing Polymorphism

The Causality: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17][18][19] These different forms, or polymorphs, can have vastly different physical properties, including solubility, stability, and bioavailability, which is of critical concern in drug development.[20][21] The formation of a specific polymorph is influenced by factors like solvent choice, cooling rate, and temperature.[19][21]

Screening for and Controlling Polymorphs:

  • Vary Crystallization Conditions: Perform crystallizations from a wide range of solvents (polar, non-polar, protic, aprotic) and using different methods (slow cooling, fast cooling, anti-solvent addition, evaporation).

  • Seeding with the Desired Form: Once a desired polymorph is isolated and identified (e.g., by XRPD, DSC), subsequent crystallizations should be seeded with that form. Seeding directs the crystallization to produce the same polymorph as the seed crystal.[4]

  • Characterize Each Batch: Use analytical techniques to confirm the polymorphic form of your material.

    • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystal structure.

    • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and transition energies.

    • Thermogravimetric Analysis (TGA): Identifies solvates or hydrates.

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Failures

G cluster_oil Troubleshoot Oiling Out cluster_noxtal Troubleshoot No Crystallization start Start Crystallization (Cooling Saturated Solution) outcome What is the outcome? start->outcome oil Liquid 'Oil' Forms outcome->oil Oiling Out no_xtal Clear Solution (No Crystals) outcome->no_xtal No Precipitation xtal Crystals Form outcome->xtal Precipitation oil_q1 Is supersaturation rate too high? oil->oil_q1 noxtal_q1 Is solution too dilute? no_xtal->noxtal_q1 success Success: Collect & Dry Crystals xtal->success oil_a1 Slow down cooling or anti-solvent addition oil_q1->oil_a1 Yes oil_q2 Is saturation temp too high? oil_q1->oil_q2 No oil_a1->start oil_a2 Re-heat and add more 'good' solvent oil_q2->oil_a2 Yes oil_seed Add seed crystals to induce proper nucleation oil_q2->oil_seed No oil_a2->start oil_seed->start noxtal_a1 Evaporate some solvent to concentrate noxtal_q1->noxtal_a1 Yes noxtal_induce Induce Nucleation: 1. Scratch flask 2. Add seed crystal noxtal_q1->noxtal_induce No noxtal_a1->start noxtal_induce->start

Caption: Decision tree for addressing common crystallization failures.

Diagram 2: Workflow for Solvent System Selection

G start Select 5-7 diverse solvents (polar, non-polar, protic, etc.) step1 Solubility Test at Room Temp (~20mg solute / 1mL solvent) start->step1 dissolves Solute Dissolves step1->dissolves Yes insoluble Solute Insoluble step1->insoluble No reject REJECT: Solvent is too good dissolves->reject consider_mixed CONSIDER for Mixed-Solvent System dissolves->consider_mixed Use as 'Good' Solvent step2 Heat Insoluble Mixtures to Boiling Point insoluble->step2 dissolves_hot Solute Dissolves step2->dissolves_hot Yes insoluble_hot Solute Remains Insoluble step2->insoluble_hot No step3 Slowly Cool Hot Solutions (Room Temp -> Ice Bath) dissolves_hot->step3 insoluble_hot->reject insoluble_hot->consider_mixed Use as 'Poor' Solvent (Anti-Solvent) crystals_form Abundant Crystals Form step3->crystals_form Yes no_crystals Few or No Crystals step3->no_crystals No select SELECT: Optimal Single Solvent crystals_form->select

Caption: Systematic workflow for selecting an optimal crystallization solvent.

References

  • American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Bajwa, S., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Future Journal of Pharmaceutical Sciences. [Link]

  • Fiveable. (2025). Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. [Link]

  • Taylor & Francis Online. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • American Chemical Society. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications. [Link]

  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. PharmaCores. [Link]

  • American Chemical Society. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • National University of Singapore. (2006). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • NASA Technical Reports Server. (1998). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA. [Link]

  • American Chemical Society. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Oxford University Press. (2023). Seeding Techniques. OUP Academic. [Link]

  • SciSpace. (2000). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. [Link]

  • University of York. (n.d.). Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Wikipedia. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • PubChem. (2026). Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Unknown Source. (n.d.). Guide for crystallization. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. [Link]

  • NextSDS. (n.d.). N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulphonyl]phenyl]acetamide. NextSDS. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo. [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Troubleshooting

fixing N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide signal suppression in LC-MS

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and pervasive challenge in liquid chromatography-mass spectrometry (LC-MS):...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and pervasive challenge in liquid chromatography-mass spectrometry (LC-MS): signal suppression of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide .

This compound—a hybrid structure featuring both a weakly acidic sulfonamide moiety and a neutral acetamide group—is highly susceptible to matrix-induced ionization suppression during electrospray ionization (ESI). The following diagnostic workflows, mechanistic explanations, and self-validating protocols are engineered to restore your method's sensitivity, precision, and analytical integrity.

🔬 Frequently Asked Questions (FAQs) & Diagnostic Logic

Q1: My analyte signal drops by 60% when analyzing biological samples compared to neat standards. How do I definitively diagnose this as a matrix effect rather than instrument drift?

A: Instrument drift affects all samples equally over time, whereas a matrix effect is a sample-dependent alteration of ionization efficiency caused by co-eluting endogenous components[1]. To definitively diagnose this, you must implement a two-tier self-validating diagnostic system:

  • Qualitative Post-Column Infusion: Continuously infuse a neat standard of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide into the MS source post-column while injecting a blank matrix extract. A sudden dip in the baseline signal at your analyte's retention time visually maps the exact suppression zone[2].

  • Quantitative Post-Extraction Spiking (The "Golden Standard"): Calculate the absolute Matrix Factor (MF). Extract a blank biological sample, then spike the post-extraction supernatant with your analyte. Divide this peak area by the peak area of a neat standard at the exact same concentration[3]. An MF < 0.85 confirms severe signal suppression.

Q2: I am using standard Protein Precipitation (PPT) with acetonitrile. Why is my sulfonamide analyte still experiencing severe ion suppression?

A: PPT successfully removes gross proteins but leaves behind nearly 100% of endogenous phospholipids (e.g., glycerophosphocholines)[4]. Because N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is moderately hydrophobic, it often co-elutes with these lipid clusters.

During the ESI desolvation process, phospholipids—which are highly surface-active—preferentially migrate to the surface of the charged droplet. They monopolize the available charge and physically block your sulfonamide analyte from entering the gas phase, forcing it to remain trapped in the droplet core until it goes to waste[5].

Mechanism Droplet ESI Droplet (Desolvation) Lipid Phospholipids (Surface Active) Droplet->Lipid High Affinity Analyte Sulfonamide Analyte Droplet->Analyte Low Affinity Gas Gas-Phase Ions (To Mass Spec) Lipid->Gas Preferential Ionization Analyte->Gas Suppressed Signal

Caption: Charge competition mechanism causing signal suppression in the ESI droplet.

Q3: How should I optimize my mobile phase to maximize the ionization efficiency of this specific compound while avoiding suppression?

A: The compound contains a tosylamino group (sulfonamide), which has a pKa of ~9. While it can be protonated in ESI positive mode using 0.1% formic acid[6], sulfonamides generally exhibit vastly superior signal-to-noise ratios in ESI negative mode [7].

  • Recommendation: Shift your mobile phase to 10 mM ammonium acetate adjusted to pH 8.0 with ammonium hydroxide (Mobile Phase A) and pure Acetonitrile (Mobile Phase B)[7].

  • Causality: The high pH ensures the sulfonamide proton is pre-dissociated in solution, driving[M-H]⁻ formation. Furthermore, biological matrices produce significantly fewer background negative ions compared to positive ions, naturally reducing isobaric matrix interference.

📊 Quantitative Data: Matrix Effect Mitigation

To illustrate the impact of sample preparation on signal suppression, the table below summarizes the Matrix Factor (MF) and recovery metrics for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide across different extraction methodologies.

Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (ESI+)Matrix Factor (ESI-)Relative Recovery (%)
Protein Precipitation (PPT) < 5%0.42 (Severe)0.55 (Severe)92%
Liquid-Liquid Extraction (LLE) ~ 60%0.78 (Moderate)0.81 (Moderate)65%
HybridSPE (Zirconia-based) > 99%0.98 (Optimal)1.02 (Optimal)88%

Note: An ideal Matrix Factor is 1.0. Values between 0.85 and 1.15 are generally required for validated bioanalytical assays[3].

🧪 Self-Validating Experimental Protocol: Phospholipid Depletion Workflow

To achieve the optimal Matrix Factor shown above, you must abandon standard PPT and implement a targeted phospholipid depletion strategy using Zirconia-coated silica (HybridSPE)[4],[8]. Zirconia acts as a strong Lewis acid, selectively forming covalent-like bonds with the phosphate moiety of phospholipids, completely removing them while allowing your target analyte to pass through[5].

Step-by-Step Methodology
  • Sample Crashing: Pipette 100 µL of biological plasma into a 2 mL centrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. (Causality: The acid disrupts protein-analyte binding, ensuring the sulfonamide is released into the solvent).

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 × g for 5 minutes to pellet the precipitated proteins.

  • Selective Filtration: Transfer 300 µL of the supernatant to a HybridSPE-Phospholipid 96-well plate.

  • Elution: Apply a vacuum of 10 in Hg for 2–3 minutes. Collect the eluate.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 10 mM ammonium acetate, pH 8.0 / Acetonitrile)[7].

  • Self-Validation Checkpoint: Always spike your pre-extraction matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C₆ or ¹⁵N labeled analog of the analyte). If the Coefficient of Variation (CV) of the SIL-IS response across 50 injections remains ≤ 15%, your method is successfully mitigating matrix effects[3],[2].

Workflow Step1 Signal Suppression Detected Step2 Post-Column Infusion Identify Suppression Zones Step1->Step2 Step3 Calculate Matrix Factor (MF) Post-Extraction Spike Step2->Step3 Decision Is MF < 0.85? Step3->Decision Action1 Implement HybridSPE (Phospholipid Depletion) Decision->Action1 Yes (Lipid Interference) Action2 Modify LC Gradient (Shift Retention Time) Decision->Action2 Yes (Salt Interference) End Method Validated (MF 0.85 - 1.15) Decision->End No Action1->End Action2->End

Caption: Troubleshooting workflow for identifying and resolving LC-MS matrix effects.

📚 References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis (PubMed) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis Online URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL:[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays Source: Association for Diagnostics & Laboratory Medicine (myadlm.org) URL:[Link]

  • Determination of Sulfonamides in Chicken Muscle by Pulsed Direct Current Electrospray Ionization Tandem Mass Spectrometry Source: ACS Publications URL:[Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide Production

Introduction Welcome to the technical support center for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This molecule, belonging to the sulfonamide class, is a valuable building block in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. This molecule, belonging to the sulfonamide class, is a valuable building block in medicinal chemistry and materials science. Compounds containing sulfonamide groups are known for a broad spectrum of biological activities.[1] The efficiency of its synthesis is critical for accelerating research and development timelines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to optimize reaction time and yield. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Reaction Overview

The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is typically achieved through the nucleophilic substitution reaction between N-(4-aminophenyl)acetamide (also known as 4-aminoacetanilide) and p-toluenesulfonyl chloride (TsCl). The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[2]

Reaction Scheme: N-(4-aminophenyl)acetamide + p-toluenesulfonyl chloride → N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide + HCl

The core of this transformation is the attack of the nucleophilic amino group on the electrophilic sulfur atom of the sulfonyl chloride. Optimizing the speed and efficiency of this step is the primary focus of this guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is very slow or appears to have stalled. What are the primary causes and how can I accelerate it?

A1: A sluggish reaction is a common hurdle that can often be resolved by systematically evaluating several key parameters.

Potential Causes and Solutions:

  • Suboptimal Temperature: Temperature is a critical parameter influencing reaction rates.[3] While many sulfonamide syntheses proceed at room temperature, the reduced nucleophilicity of aromatic amines like N-(4-aminophenyl)acetamide may require more energy.[4]

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture to 40-60 °C. It is crucial to monitor the reaction closely using Thin Layer Chromatography (TLC), as excessive heat can lead to the formation of side products or degradation.[5]

  • Inappropriate Base or Insufficient Basicity: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4] The chosen base must be strong enough and present in sufficient quantity to neutralize this acid.

    • Solution: Ensure at least one equivalent of a suitable base is present. Tertiary amines like triethylamine (Et₃N) or pyridine are common choices in organic solvents.[6] For aqueous systems, an inorganic base like sodium carbonate can be used to maintain a pH of 8-10.[7] If the reaction stalls, a careful addition of more base could restart it, but verify the pH first if possible.

  • Poor Reagent Purity: The purity of your starting materials is paramount.

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[4] Use a fresh bottle of TsCl or ensure it has been stored under anhydrous conditions.[6]

    • Solvent: If using a moisture-sensitive base like triethylamine, ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous.[3]

  • Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow due to the limited interaction between molecules.[4]

    • Solution: Choose a solvent in which both the amine and the sulfonyl chloride are reasonably soluble. Dichloromethane (DCM), acetone, or pyridine are often effective. If solubility remains an issue, a moderate increase in temperature can also help.

Q2: The yield of my desired product is low, and TLC shows multiple spots. What are the likely side reactions and how can they be minimized?

A2: The appearance of multiple spots on a TLC plate points towards side reactions or unreacted starting materials. Identifying and suppressing these is key to improving your yield.

Potential Causes and Solutions:

  • Unreacted Starting Material: The most common impurity is often the starting amine.

    • Solution: Ensure a slight excess (e.g., 1.1 equivalents) of the p-toluenesulfonyl chloride is used to drive the reaction to completion.[5] Monitor the reaction via TLC until the starting amine spot is consumed.[6]

  • Di-sulfonylation: The product, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, still possesses an N-H bond on the sulfonamide group. Under strongly basic conditions or with a large excess of TsCl, a second tosyl group can be added, forming a di-tosylated byproduct.

    • Solution: Avoid using a large excess of p-toluenesulfonyl chloride; a range of 1.05-1.1 equivalents is generally sufficient.[6] Add the TsCl solution slowly (dropwise) to the amine solution at a low temperature (e.g., 0 °C) to maintain control over the reaction.[6]

  • Hydrolysis of p-Toluenesulfonyl Chloride: If moisture is present in the reaction, TsCl will react with water to form p-toluenesulfonic acid. This not only consumes your reagent but also introduces a strong acid that can protonate your starting amine.

    • Solution: Use anhydrous solvents and fresh, properly stored p-toluenesulfonyl chloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize exposure to atmospheric moisture.[5]

Q3: I'm observing a significant amount of unreacted N-(4-aminophenyl)acetamide even after a long reaction time. What should I investigate?

A3: This issue points to a fundamental problem with the reaction conditions or reagent activity.

Potential Causes and Solutions:

  • Amine Protonation: As mentioned in A1, this is a primary cause of reaction failure. The HCl byproduct will neutralize your starting material if a base is not present or is too weak.[4]

    • Solution: Re-evaluate your choice and quantity of base. Add a base like triethylamine (1.5 equivalents) or pyridine (often used as the solvent) to the amine before adding the p-toluenesulfonyl chloride.[6]

  • Deactivated p-Toluenesulfonyl Chloride: The sulfonyl chloride may have degraded due to improper storage.

    • Solution: Use a fresh supply of the reagent. If you suspect degradation, you can check for the presence of p-toluenesulfonic acid (a white solid that is highly water-soluble) in your TsCl container.[6]

  • Incorrect Stoichiometry: An insufficient amount of sulfonyl chloride will naturally lead to unreacted amine.

    • Solution: Double-check your calculations and weighings. Using a slight excess (1.1 to 1.5 equivalents) of the acylating agent is typical to ensure full conversion of the amine.[3][5]

Q4: The work-up and purification are proving difficult, leading to product loss. What are the best practices?

A4: A clean work-up and efficient purification are essential for isolating your product with high purity and yield.

Potential Causes and Solutions:

  • Product Precipitation Issues: The desired product is a solid. Premature precipitation during the reaction can trap starting materials, while failure to precipitate during work-up leads to loss.

    • Solution: During the reaction, ensure good stirring to maintain a homogenous mixture. For work-up, after the reaction is complete, pouring the reaction mixture into a larger volume of water or ice-water is a common method to precipitate the solid product.

  • Inefficient Extraction/Washing: If the product remains in solution, a standard liquid-liquid extraction is performed.

    • Solution: After quenching the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic catalysts, followed by a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like p-toluenesulfonic acid, and finally with brine to remove residual water.[3]

  • Difficulty with Recrystallization: The most common method for purifying the final product is recrystallization.[1] Problems like "oiling out" or low recovery can occur.

    • Solution: Choose an appropriate solvent system. An ethanol/water mixture is often effective.[2] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals. If the product "oils out," it may be too impure; consider a preliminary purification by column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for this reaction? A slight excess of p-toluenesulfonyl chloride (1.05 to 1.1 equivalents) relative to N-(4-aminophenyl)acetamide is recommended. This helps to ensure the complete consumption of the amine starting material without promoting significant di-sulfonylation.[6] A higher excess of base (e.g., 1.5 equivalents) is often used to ensure complete neutralization of the generated HCl.[6]

Q2: Which base is most suitable for this synthesis? The choice of base often depends on the solvent and reaction scale.

  • Pyridine: Can act as both a base and a solvent. It is very effective but can be difficult to remove during work-up.

  • Triethylamine (Et₃N): A common, non-nucleophilic organic base used in solvents like DCM or THF.[6] It is effective and relatively easy to remove with an acidic wash.

  • Sodium Carbonate (Na₂CO₃): A mild inorganic base suitable for reactions run in aqueous or biphasic systems.[7]

Q3: How critical is temperature control for optimizing reaction time? Temperature control is a balancing act.

  • Low Temperature (0 °C): Starting the reaction cold, especially during the addition of the sulfonyl chloride, helps to control the initial exotherm and minimize side reactions like di-sulfonylation.[6]

  • Room Temperature to Gentle Heat (25-50 °C): Increasing the temperature after the initial addition can significantly increase the reaction rate and drive it to completion.[3] The optimal temperature should be determined empirically, monitoring by TLC to avoid decomposition.

Q4: How do I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[4][6]

  • Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 1:1 or 1:2) is a good starting point for the mobile phase.

  • Analysis: The reaction is complete when the spot corresponding to the starting amine (N-(4-aminophenyl)acetamide) has disappeared and a new, typically less polar, product spot has formed.

Q5: What are the key safety precautions for handling p-toluenesulfonyl chloride? p-Toluenesulfonyl chloride is corrosive and a lachrymator (causes tearing). Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and contact with skin and eyes.

Data Summary

The following table summarizes the influence of key parameters on the reaction time for the synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.

ParameterTypical Range/OptionsEffect on Reaction TimePotential Drawbacks & Considerations
Temperature 0 °C to 60 °CIncreasing temperature significantly decreases reaction time.Higher temperatures (>60 °C) can increase side product formation and potential degradation.[5]
Base Triethylamine, Pyridine, Na₂CO₃A stronger base can accelerate the reaction by efficiently neutralizing HCl.Pyridine can be difficult to remove. The base must be non-nucleophilic to avoid reacting with TsCl.
Solvent DCM, Acetone, PyridineA solvent that fully dissolves all reactants provides the fastest reaction rate.Polar aprotic solvents are generally preferred. Using pyridine as a solvent can accelerate the reaction.
Stoichiometry (TsCl:Amine) 1.05:1 to 1.5:1A higher ratio of TsCl can lead to faster consumption of the amine.Ratios > 1.1:1 significantly increase the risk of di-sulfonylation, complicating purification.[6]
Concentration 0.1 M to 0.5 MHigher concentrations generally lead to faster reaction rates.Very high concentrations can lead to poor stirring and solubility issues, or uncontrolled exotherms.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 N-(4-aminophenyl)acetamide Product N-(4-{[...]}phenyl)acetamide Reactant1->Product + Base - HCl Reactant2 p-toluenesulfonyl chloride Reactant2->Product

Caption: Synthesis of the target compound via nucleophilic substitution.

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Start Reaction is Slow or Stalled Check_TLC Analyze by TLC. Is starting amine present? Start->Check_TLC Check_Reagents Verify Reagent Purity & Stoichiometry Check_TLC->Check_Reagents Yes Sol_Time_Temp Increase reaction time or gently increase temperature (40-60 °C). Re-monitor with TLC. Check_TLC->Sol_Time_Temp No (Reaction is complete) Check_Conditions Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Use fresh, anhydrous TsCl. Recalculate stoichiometry. Check_Reagents->Sol_Reagents Purity/Stoichiometry Issue Check_Conditions->Sol_Time_Temp Temperature too low Sol_Base Ensure >1.1 eq. of appropriate base was added. Consider adding more base. Check_Conditions->Sol_Base Basicity Issue

Caption: Systematic workflow for diagnosing and solving slow reactions.

Detailed Experimental Protocol

Synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves. p-Toluenesulfonyl chloride is corrosive and a lachrymator.[2]

Materials:

  • N-(4-aminophenyl)acetamide (1.0 equiv.)

  • p-Toluenesulfonyl chloride (1.1 equiv.)

  • Triethylamine (1.5 equiv.)[6]

  • Anhydrous Dichloromethane (DCM) (to make a 0.1-0.5 M solution)[6]

  • 1M HCl (for work-up)

  • Saturated NaHCO₃ solution (for work-up)

  • Brine (for work-up)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add N-(4-aminophenyl)acetamide (1.0 equiv.).

  • Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M). Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).[6] If the reaction is slow, it can be gently heated to 40 °C.

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the pure product.[1][8]

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Acylation Reactions.
  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
  • Macmillan, D. et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development.
  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
  • Li, Y. et al. (2018).
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • Royal Society of Chemistry. (2025).
  • Fun, H. K. et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Moura-Letts, G. et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • Moura-Letts, G. et al. (2024).
  • American Chemical Society. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course.
  • Tiekink, E. R. T. et al. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • The Royal Society of Chemistry. (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances.
  • BenchChem. (2025). Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol.
  • Wikipedia. (2023). Tosylamide/formaldehyde resin. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Hilaris. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Organic Syntheses. (2001). 4-Acetylpyridine oxime. Organic Syntheses Procedure.
  • De Kimpe, N. et al. (2001).
  • MDPI. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
  • Moura-Letts, G. et al. (2024).
  • Australian Government Department of Health. (n.d.). Tosylamide / Epoxy Resin.
  • Grokipedia. (n.d.). Tosylamide/formaldehyde resin.
  • Arora, P. (2011).
  • Wikipedia. (2023). 4-Aminoacetanilide. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol.
  • ChemRxiv. (2024).
  • Tahir, M. N. et al. (2011). N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Smajlagić, A., & Srabović, M. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • ResearchGate. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.
  • Royal Society of Chemistry. (2015). Cationic Pd(ii)
  • Oxford Academic. (2015). An association between tosylamide/formaldehyde resin and formaldehyde contact allergy? Changing trends in allergic contact dermatitis to tosylamide/formaldehyde resin across a 38‐year period from a tertiary dermatology centre.
  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Toluenesulfonamide formaldehyde resin.

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Troubleshooting

removing unreacted tosyl chloride from N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide mixtures

Technical Support Center: Strategies for the Removal of Unreacted Tosyl Chloride This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strategies for the Removal of Unreacted Tosyl Chloride

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted p-toluenesulfonyl chloride (TsCl) from N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and similar sulfonamide reaction mixtures. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the purity and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted tosyl chloride critical for my experiment?

A1: Complete removal of unreacted tosyl chloride is paramount for several reasons. Firstly, TsCl is a reactive electrophile that can interfere with subsequent synthetic steps.[1] Secondly, its presence complicates the purification of the desired product, as it can co-elute with the product during chromatographic separation due to similar polarities.[1][2] Finally, for drug development applications, residual TsCl represents a process-related impurity that must be controlled to meet regulatory standards.

Q2: I've noticed a persistent spot on my TLC plate corresponding to tosyl chloride even after my reaction should be complete. What are the likely causes?

A2: Several factors can lead to the persistence of unreacted tosyl chloride:

  • Insufficient Nucleophile: The stoichiometry of your primary amine may be off, or the amine itself may be of lower purity than expected.

  • Inadequate Base: The base used to scavenge the HCl byproduct may be insufficient or too weak, leading to a buildup of acid that protonates the primary amine, rendering it non-nucleophilic.[3]

  • Reaction Temperature: While many tosylation reactions proceed well at room temperature, some may require gentle heating to go to completion.

  • Poor Solubility: If either the amine starting material or the tosyl chloride has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

Q3: Can I simply "rotovap off" the excess tosyl chloride?

A3: No, this is not a feasible strategy. Tosyl chloride has a high boiling point (146 °C at 15 mmHg) and is not sufficiently volatile to be removed by rotary evaporation under standard laboratory conditions.[4] Attempting to do so will only concentrate the impurity in your crude product.

Q4: Are there any "green" or more environmentally friendly methods for quenching tosyl chloride?

A4: Yes, some greener alternatives to traditional quenching methods have been explored. One such method involves the use of cellulosic materials, like filter paper, to react with and sequester the excess tosyl chloride.[5] This can be a simple and effective method, especially for smaller-scale reactions.

Troubleshooting Guide: Practical Solutions for Tosyl Chloride Removal

This section addresses specific experimental issues and provides validated protocols to resolve them.

Issue 1: Residual Tosyl Chloride Detected Post-Reaction

Causality: The most direct approach to dealing with unreacted tosyl chloride is to convert it into a species with significantly different physical properties (e.g., polarity, solubility) than the desired sulfonamide product. This is typically achieved through quenching.

Solution 1: Aqueous Basic Work-up (Hydrolysis)

This is the most common and often most effective method for removing large quantities of unreacted TsCl.[5] The principle lies in the hydrolysis of the sulfonyl chloride to the highly water-soluble p-toluenesulfonic acid (TsOH) or its corresponding salt.[6]

Mechanism: Tosyl chloride reacts with water, a process significantly accelerated by the presence of a base, to form p-toluenesulfonic acid. The base then neutralizes the TsOH to form a tosylate salt, which is highly soluble in the aqueous phase and can be easily separated from the organic layer containing the desired product.[5]

Experimental Protocol 1: Aqueous Sodium Bicarbonate Wash

  • Reaction Quenching: Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was heated, an ice bath is recommended to control any exotherm during the quench.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5]

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from any CO₂ evolution.[5]

  • Separation: Allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Repeat: Repeat the wash with saturated NaHCO₃ solution one or two more times to ensure complete removal of the tosyl-derived impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be substantially free of tosyl chloride.[5]

Solution 2: Amine-Based Quenching

In cases where the desired product is sensitive to basic aqueous conditions, quenching with a simple, volatile amine can be an effective alternative.[1]

Mechanism: Excess tosyl chloride reacts with an added amine (e.g., ammonia, diethylamine) to form a new sulfonamide. This new sulfonamide will have a different polarity than the desired product, often facilitating separation by chromatography or, in some cases, by selective precipitation.

Experimental Protocol 2: Quenching with Aqueous Ammonia

  • Quenching: After the primary reaction is complete, cool the mixture to 0-10 °C in an ice bath.

  • Amine Addition: Slowly add a 10% aqueous solution of ammonium hydroxide (NH₄OH).

  • Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes. Monitor the disappearance of the tosyl chloride spot by TLC.[7]

  • Work-up: Proceed with a standard aqueous work-up and extraction as described in Protocol 1. The resulting p-toluenesulfonamide is typically more polar than the desired product, aiding in chromatographic separation.[7]

Issue 2: Product Co-elution with Tosyl Chloride during Column Chromatography

Causality: When the polarity of the desired N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is very similar to that of tosyl chloride, separation by standard flash chromatography can be challenging.

Solution 1: Scavenger Resins

Solid-phase scavengers offer a highly selective method for removing excess electrophiles like tosyl chloride without the need for an aqueous work-up.[5][8] This is particularly advantageous for products that are sensitive to water or basic conditions.

Mechanism: Amine-functionalized resins (e.g., aminomethylated polystyrene, amine-functionalized silica gel) act as solid-supported nucleophiles.[9][10] The unreacted tosyl chloride covalently binds to the resin, and the resin-bound byproduct is then simply removed by filtration.

Experimental Protocol 3: Removal of Excess TsCl with a Scavenger Resin

  • Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine).[8]

  • Resin Addition: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the estimated excess of TsCl).[5]

  • Agitation: Stir or gently agitate the resulting slurry at room temperature. The time required for complete scavenging can range from 1 to 24 hours. Monitor the progress by TLC for the disappearance of the tosyl chloride spot.[5]

  • Filtration: Once the tosyl chloride has been consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of tosyl chloride.[5]

Solution 2: Purification by Recrystallization

If the desired product, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, is a solid, recrystallization can be a highly effective and scalable purification method.[11]

Causality: Recrystallization separates compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The goal is to find a solvent that will dissolve the desired product at an elevated temperature but in which it is poorly soluble at lower temperatures, while the tosyl chloride and other impurities remain in solution.

Experimental Protocol 4: Recrystallization from an Ethanol/Water Mixture

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of sulfonamides.[11][12]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Inducing Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes persistently turbid. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.

Data Summary and Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Basic Work-up Hydrolysis of TsCl to a water-soluble salt.[5]Fast, inexpensive, and highly scalable for removing large amounts of TsCl.Product must be stable to basic conditions; emulsions can sometimes form.Routine purification of base-stable products.
Amine Quench Conversion of TsCl to a more polar sulfonamide.[1]Effective for base-sensitive products; can be performed under non-aqueous conditions.Introduces a new sulfonamide impurity that must be removed, usually by chromatography.Products that are sensitive to hydrolysis or strong bases.
Scavenger Resins Covalent binding of TsCl to a solid support.[9][10]High selectivity; simple filtration-based removal; ideal for sensitive substrates.Higher cost compared to wet methods; may require longer reaction times.Small to medium-scale reactions and for high-purity requirements with sensitive molecules.
Recrystallization Differential solubility of product and impurities.[11]Potentially high-purity product; scalable; avoids chromatography.Product must be a solid; requires screening for a suitable solvent system; can have lower yields.Crystalline solid products where a suitable solvent system can be identified.

Visualizing the Workflow

Diagram 1: Decision Tree for Tosyl Chloride Removal

G start Reaction Complete. Residual TsCl Detected? is_product_solid Is the Product a Solid? start->is_product_solid Yes is_product_base_stable Is the Product Base-Stable? start->is_product_base_stable No is_product_solid->is_product_base_stable No recrystallize Attempt Recrystallization is_product_solid->recrystallize Yes aqueous_workup Perform Aqueous Basic Work-up is_product_base_stable->aqueous_workup Yes scavenger_resin Use Scavenger Resin is_product_base_stable->scavenger_resin No amine_quench Perform Amine Quench followed by Chromatography is_product_base_stable->amine_quench Alternative chromatography Purify by Column Chromatography aqueous_workup->chromatography If impurities remain recrystallize->chromatography If unsuccessful scavenger_resin->chromatography If impurities remain

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Chemical Transformation During Quenching

G cluster_quench Quenching Agent cluster_byproduct Transformed Impurity TsCl Tosyl Chloride (TsCl) Mixture Crude Reaction Mixture TsCl->Mixture Product Desired Sulfonamide Product Product->Mixture Base_H2O Aqueous Base (e.g., NaHCO₃) Mixture->Base_H2O Amine Amine (e.g., NH₃) Mixture->Amine Scavenger Scavenger Resin (R-NH₂) Mixture->Scavenger TsOH_salt Tosyl Salt (TsO⁻Na⁺) (Water Soluble) Base_H2O->TsOH_salt Hydrolysis TsNH2 Tosyl Amide (TsNH₂) (Polar) Amine->TsNH2 Amination Resin_Ts Resin-Bound Tosyl (Solid) Scavenger->Resin_Ts Covalent Binding

Caption: Quenching pathways for unreacted tosyl chloride.

References

  • Benchchem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Benchchem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. Benchchem.
  • Benchchem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem.
  • Wikipedia. (n.d.). Tosyl group. Wikipedia. Retrieved from [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. Supra sciences. Retrieved from [Link]

  • Koch, T. (2014). Answer to "Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?". ResearchGate. Retrieved from [Link]

  • Green Chemistry. (2022). RSC Publishing. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene. Sciencemadness Discussion Board. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Retrieved from [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PMC. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride. Sciencemadness Wiki. Retrieved from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Sopachem. Retrieved from [Link]

  • Reddit. (2015). Tosylation problem. Any thoughts?. Reddit. Retrieved from [Link]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

reproducibility of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide synthesis protocols

Executive Brief: Sulfonylation Reproducibility in Drug Development The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide—commonly referred to as N-(4-tosylaminophenyl)acetamide—is a foundational transfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: Sulfonylation Reproducibility in Drug Development

The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide—commonly referred to as N-(4-tosylaminophenyl)acetamide—is a foundational transformation in the preparation of sulfonamide-based pharmaceutical intermediates. The reaction involves the regioselective sulfonylation of the primary amine in p-aminoacetanilide using p-toluenesulfonyl chloride (TsCl).

While the fundamental nucleophilic substitution mechanism is well understood, achieving high reproducibility, minimizing bis-sulfonylation, and optimizing the environmental factor (E-factor) remain significant challenges in process chemistry. As a Senior Application Scientist, I have evaluated the three dominant synthetic paradigms for this transformation. This guide provides an objective, data-driven comparison of these protocols, detailing the mechanistic causality behind their experimental design to ensure your laboratory can implement a self-validating, highly reproducible workflow.

Mechanistic Causality: The Role of the Base

The coupling of an unactivated amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid protonates the remaining unreacted p-aminoacetanilide, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

The choice of the acid scavenger (base) dictates not only the reaction kinetics but also the downstream purification requirements.

  • Homogeneous Organic Bases (Pyridine/TEA): Drive the reaction via a highly reactive sulfonylammonium intermediate but require tedious acidic aqueous workups that degrade reproducibility[1].

  • Aqueous Biphasic Bases (Schotten-Baumann): Utilize Na₂CO₃ in water/THF. The base neutralizes HCl at the aqueous interface, while the product precipitates directly, bypassing column chromatography[2].

  • Heterogeneous Polymeric Bases (P4-VP): Crosslinked poly(4-vinylpyridine) acts as an insoluble acid scavenger. The polymer traps HCl and is simply filtered out, leaving pure product in the solvent[3].

Mechanism A p-Aminoacetanilide (Nucleophile) C Tetrahedral Sulfonyl Intermediate A->C Nucleophilic Attack B p-Toluenesulfonyl Chloride (Electrophile) B->C D N-(4-tosylaminophenyl)acetamide (Target Product) C->D Elimination of Cl- & H+ Base Acid Scavenger (Pyridine, Na2CO3, or P4-VP) D->Base HCl Neutralization

Diagram 1: Nucleophilic substitution pathway and the critical role of the acid scavenger.

Quantitative Protocol Comparison

To objectively evaluate these methodologies, we must look beyond theoretical yield and assess scalability, purity profile, and operational simplicity.

MetricProtocol A: Traditional PyridineProtocol B: Aqueous Schotten-BaumannProtocol C: Polymeric Base (P4-VP)
Typical Yield 85 - 90%88 - 94%93 - 98%
Reaction Time 2 - 4 hours12 - 24 hours2.5 - 3 hours
Purification Extraction & RecrystallizationDirect Acidification & FiltrationPolymer Filtration & Evaporation
Reproducibility Moderate (Emulsion risks)High (Self-purifying)Very High (No aqueous workup)
E-Factor High (Toxic solvents, high waste)Low (Water-based, green)Very Low (Catalyst is recyclable)
Primary Reference Patent WO2009131687A2[1]Deng et al., 2006[2]Pourjavadi et al., 2011[3]

Validated Experimental Workflows

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before advancing to the next step.

Protocol A: Traditional Pyridine-Mediated Sulfonylation

Best for: Small-scale discovery chemistry where rapid reaction times are prioritized over green chemistry.

  • Initiation: Dissolve 10.0 mmol (1.50 g) of p-aminoacetanilide in 15 mL of anhydrous dichloromethane (DCM). Add 25.0 mmol (2.0 mL) of anhydrous pyridine[1].

  • Electrophile Addition: Cool the flask to 0 °C. Slowly add 11.0 mmol (2.10 g) of p-toluenesulfonyl chloride in portions over 15 minutes to control the exothermic formation of the sulfonylpyridinium intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Run TLC (Eluent: 1:1 EtOAc/Hexane). The primary amine spot (ninhydrin active) should be completely consumed.

  • Quench & Workup: Dilute with 30 mL DCM. Wash the organic layer sequentially with 1N HCl (3 x 20 mL) to remove excess pyridine, followed by 5% NaHCO₃ (20 mL) and brine[1].

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to afford the product.

Protocol B: Aqueous Biphasic (Schotten-Baumann) Sulfonylation

Best for: Scalable, environmentally benign synthesis requiring high purity without chromatography.

  • Aqueous Preparation: Suspend 10.0 mmol (1.50 g) of p-aminoacetanilide in 30 mL of water. Add Na₂CO₃ (15.0 mmol, 1.59 g) to establish an alkaline pH[2].

    • Causality Note: If the amine is poorly soluble, adding 5-10 mL of THF acts as a phase-transfer bridge, allowing the reaction to proceed at the solvent interface[2].

  • Coupling: Add p-toluenesulfonyl chloride (10.5 mmol, 2.00 g) directly to the stirring suspension at room temperature. Stir vigorously for 16 hours.

  • pH-Driven Isolation: The product often forms a soluble sodium salt in the highly alkaline media. Carefully acidify the mixture dropwise with 2N HCl until the pH reaches 2-3.

    • Validation Check: A dense white precipitate of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide will crash out of the solution[2].

  • Filtration: Collect the solid via vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven at 50 °C.

Protocol C: Polymer-Supported Base (P4-VP) Sulfonylation

Best for: High-throughput synthesis and maximum reproducibility with near-zero workup.

  • System Setup: In a dry flask, combine p-aminoacetanilide (10.0 mmol, 1.50 g) and p-toluenesulfonyl chloride (10.0 mmol, 1.91 g) in 20 mL of anhydrous acetonitrile[3].

  • Polymer Addition: Add 2.0 g of crosslinked poly(4-vinylpyridine) [P4-VP].

    • Causality Note: The pyridine pendant groups on the insoluble polymer matrix act as localized basic sites, trapping the generated HCl without dissolving into the reaction medium[3].

  • Reaction: Stir at room temperature for 2.5 to 3 hours.

  • Workup-Free Isolation: Filter the reaction mixture through a sintered glass funnel to remove the P4-VP polymer[3]. Wash the polymer resin with 5 mL of warm acetonitrile.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield analytically pure N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide[3].

    • Regeneration Check: The recovered P4-VP can be regenerated by stirring in 10% aqueous NaOH, washing with water, and drying, allowing for multiple reuse cycles without activity loss[3].

Workflow cluster_0 Protocol A: Pyridine cluster_1 Protocol B: Aqueous Na2CO3 cluster_2 Protocol C: P4-VP Polymer Start Equimolar Amine + TsCl P_A1 Stir in Pyridine/DCM Start->P_A1 P_B1 Stir in Water/THF + Na2CO3 Start->P_B1 P_C1 Stir in MeCN + P4-VP Resin Start->P_C1 P_A2 Acidify with HCl (Aqueous Wash) P_A1->P_A2 P_A3 Extraction & Recrystallization P_A2->P_A3 P_B2 Acidify to Precipitate Product P_B1->P_B2 P_B3 Direct Vacuum Filtration P_B2->P_B3 P_C2 Filter out Polymer Base P_C1->P_C2 P_C3 Evaporate Filtrate (Pure Product) P_C2->P_C3

Diagram 2: Comparative workflow analysis highlighting the operational simplicity of Protocols B and C.

Analytical Troubleshooting & Field Insights

When reproducing these protocols, the most common failure mode is bis-sulfonylation (the attachment of two tosyl groups to the primary amine). This occurs when an excess of TsCl is used or when the reaction is heated unnecessarily.

To prevent this:

  • Stoichiometry Control: Always maintain a strict 1:1 to 1:1.05 molar ratio of amine to sulfonyl chloride[2].

  • Temperature Management: Sulfonylation is highly exothermic. In Protocol A, failing to use an ice bath during the addition phase will lead to dark, tarry reaction mixtures and a high percentage of bis-sulfonated byproducts[1].

  • Steric Shielding: Protocol C naturally suppresses bis-sulfonylation. The steric bulk of the crosslinked P4-VP polymer matrix restricts the transition state, highly favoring mono-sulfonylation even if slight excesses of TsCl are present[3].

By shifting away from traditional pyridine methods (Protocol A) and adopting either the Schotten-Baumann (Protocol B) or Polymer-Supported (Protocol C) techniques, laboratories can drastically improve the reproducibility, safety, and throughput of their sulfonamide library synthesis.

Sources

Comparative

FTIR spectra comparison for confirming N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide purity

Technical Comparison Guide: Purity Confirmation of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide via FTIR Spectroscopy Executive Summary As a Senior Application Scientist, I routinely evaluate analytical methodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Purity Confirmation of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide via FTIR Spectroscopy

Executive Summary

As a Senior Application Scientist, I routinely evaluate analytical methodologies for validating the structural integrity and purity of complex active pharmaceutical ingredients (APIs). The compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide—a bifunctional molecule featuring both an acetamide and a sulfonamide moiety—presents a unique vibrational fingerprint. Confirming its purity post-synthesis is critical, as residual precursors (e.g., p-toluenesulfonyl chloride or N-(4-aminophenyl)acetamide) can severely compromise downstream biological assays.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional analytical alternatives. By providing a self-validating experimental protocol and quantitative spectral data, this guide demonstrates how to rigorously confirm the purity of synthesized batches.

Analytical Alternatives: Comparing Performance

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative impurity profiling, FTIR spectroscopy provides a rapid, non-destructive molecular fingerprint that is highly sensitive to functional group alterations and crystal lattice disruptions[1]. Table 1 compares the performance of ATR-FTIR against traditional Transmission FTIR and HPLC-UV for routine purity screening.

Table 1: Performance Comparison of Purity Confirmation Methodologies

Analytical ParameterATR-FTIR (Recommended Product)Transmission FTIR (KBr Pellet)HPLC-UV
Sample Preparation None (Direct solid-state analysis)High (Grinding, pressing into pellets)High (Dissolution, filtration)
Analysis Time < 2 minutes10 - 15 minutes15 - 30 minutes
Destructiveness Non-destructive (Sample recoverable)Destructive (Mixed with KBr matrix)Destructive (Dissolved in solvent)
Polymorph Sensitivity High (Preserves native crystal lattice)Low (Mechanical pressure alters state)None (Lost in solution)
Impurity Detection Functional group shifts & new bandsFunctional group shifts & new bandsChromatographic peak separation

Causality of Experimental Choice: ATR-FTIR is selected over Transmission FTIR because the mechanical pressure required to press a KBr pellet can induce polymorphic transformations. Furthermore, KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact peak at ~3300 cm⁻¹, which obscures the critical N-H stretching bands of the sulfonamide and acetamide groups inherent to our target compound.

The Molecular Fingerprint: Mechanistic Grounding

The IR spectrum of an organic substance acts as a unique fingerprint, allowing for the identification of impurities by comparing a synthesized batch against a previously recorded high-purity reference standard[2]. For N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, structural validation relies on specific vibrational modes:

  • Sulfonamide Group (-NH-SO₂-) : The -NH moiety in sulfonamides typically exhibits an absorption band at 3458–3465 cm⁻¹, while the -NH-S=O group shows distinct asymmetric and symmetric stretching in the 1359–1366 cm⁻¹ and 1138–1142 cm⁻¹ regions, respectively[3].

  • Acetamide Group (-NH-CO-CH₃) : The carbonyl (C=O) stretch, known as the Amide I band, typically appears around 1670–1690 cm⁻¹.

Table 2: Quantitative FTIR Spectral Comparison (Pure Standard vs. Crude Batch)

Functional GroupExpected Region (cm⁻¹)Pure Product Observation (cm⁻¹)Crude Batch Observation (cm⁻¹)Diagnostic Significance
Sulfonamide N-H 3200 - 34653275 (Sharp)3310 (Broad/Shifted)Indicates lattice disruption or moisture
Acetamide C=O 1650 - 16901671 (Distinct)1685 (Shifted)Unreacted amine alters H-bonding
Asymmetric S=O 1330 - 13701336 (Strong)1350 (Weakened)Sensitive to electron density changes
Symmetric S=O 1130 - 11701155 (Strong)1165 (Shifted)Confirms sulfonyl linkage integrity
Aromatic C=C 1500 - 16001599 (Sharp)1590 (Broad)Altered aromatic ring environment

Experimental Workflow: Self-Validating ATR-FTIR Protocol

The Japanese Pharmacopoeia and other GMP guidelines emphasize that identification testing using FTIR relies on comparing the absorbance spectra of a sample and a standard to verify that the same intensity of absorption occurs at the same wavenumbers[4]. To ensure trustworthiness, the following protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • System Initialization & Calibration : Turn on the FTIR spectrometer and stabilize the IR source for 30 minutes. Perform a polystyrene film calibration check.

    • Causality: Verifying the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks ensures the interferometer's wavelength accuracy before any sample analysis occurs.

  • Background Acquisition : Clean the diamond ATR crystal with a lint-free wipe and spectroscopic-grade isopropyl alcohol. Once dry, collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality: This step mathematically subtracts ambient CO₂ and water vapor, preventing atmospheric fluctuations from masking the sample's functional group peaks.

  • Sample Analysis : Place ~2–5 mg of the solid N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample uniformly, ensuring reproducible absorbance intensities.

  • Data Processing & Purity Evaluation : Apply an ATR correction algorithm to the raw data, followed by baseline correction.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against pharmacopeial reference libraries.

Workflow S1 1. System Calibration (Polystyrene Check) S2 2. Background Scan (Remove CO2/H2O) S1->S2 S3 3. Sample Scan (Constant Pressure) S2->S3 S4 4. ATR Correction (Normalize Depth) S3->S4 S5 5. Standard Overlay (Purity Confirmation) S4->S5

Figure 1: Self-validating ATR-FTIR experimental workflow for purity analysis.

Data Interpretation and Impurity Causality

When comparing the processed spectrum of a synthesized batch against a >99% pure standard, spectral deviations directly indicate specific synthetic failures. For instance, if the C=O stretch shifts from 1671 cm⁻¹ to 1685 cm⁻¹, it indicates a disruption in the intermolecular hydrogen-bonding lattice. This is often caused by the steric hindrance of trapped solvent or unreacted p-toluenesulfonyl chloride. Similarly, a broad band appearing above 3400 cm⁻¹ suggests the presence of unreacted primary amines from the N-(4-aminophenyl)acetamide precursor.

Causality Start Synthesized Batch N-(4-tosylaminophenyl)acetamide Eval Spectral Overlay vs. >99% Pure Standard Start->Eval ATR-FTIR Analysis Match Concordant Fingerprint (Matches standard peaks) Eval->Match Mismatch Discordant Fingerprint (Peak shifts, new bands) Eval->Mismatch Imp1 Broad band at ~3400 cm⁻¹ (Moisture / Unreacted Amine) Mismatch->Imp1 Causality Imp2 Shift in C=O to ~1685 cm⁻¹ (Disrupted H-bonding lattice) Mismatch->Imp2 Causality

Figure 2: Logical relationship between spectral deviations and impurity causality.

References

  • Title : New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Source : nih.gov. URL :3

  • Title : Identification Testing of Health Food Ingredients Using FTIR: Support for GMP. Source : shimadzu.com. URL : 4

  • Title : Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Source : azom.com. URL : 1

  • Title : ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Source : farmaciajournal.com. URL : 2

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and Its Metabolites

Abstract This guide provides a comprehensive comparative analysis of the in vitro toxicity of the synthetic compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and its predicted primary metabolites. In the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of the in vitro toxicity of the synthetic compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and its predicted primary metabolites. In the realm of drug discovery and development, understanding the toxicological profile of a parent compound in conjunction with its metabolic derivatives is paramount for a thorough safety assessment. Often, metabolites can exhibit greater toxicity than the parent drug, a phenomenon known as metabolic activation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to evaluate the cytotoxic and genotoxic potential of this compound and its metabolic byproducts. We will delve into the scientific rationale behind experimental choices, provide detailed methodologies for key in vitro assays, and present data in a clear, comparative format to facilitate informed decision-making in preclinical safety studies.

Introduction: The Imperative of Metabolite Toxicity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a major cause of late-stage attrition.[1][2] A significant aspect of this challenge lies in the metabolic transformation of xenobiotics within the body. While metabolism is primarily a detoxification process, it can also lead to the formation of reactive metabolites with enhanced toxicological profiles. Aromatic amines and amides, classes to which N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide belongs, are particularly known to undergo metabolic activation to cytotoxic and genotoxic species.[3][4]

This guide focuses on N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, a compound featuring both a sulfonamide and an acetamide moiety. We will explore its predicted metabolic pathways and conduct a comparative toxicological assessment of the parent compound against its likely metabolites. The core of this guide is to provide a framework for a self-validating system of protocols, enabling researchers to generate reliable and reproducible data on the cytotoxic and genotoxic potential of these molecules.

Predicted Metabolic Pathways of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Based on established metabolic pathways for N-aryl sulfonamides and N-arylacetamides, the primary routes of biotransformation for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide are predicted to involve oxidation and conjugation reactions. The key metabolic transformations are likely to be N-hydroxylation of the acetamide nitrogen, aromatic hydroxylation of the phenyl rings, and N-glucuronidation of the sulfonamide nitrogen.[5][6][7]

The N-hydroxylation of the acetamide group is of particular toxicological concern as it can lead to the formation of a reactive N-hydroxy-N-arylacetamide metabolite. This metabolite can be further activated to a highly reactive nitrenium ion or a quinone imine-type species, analogous to the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).[8][9][10] These electrophilic species can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity.

The following diagram illustrates the predicted metabolic activation pathway:

Metabolic Pathway Parent N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide N_hydroxy N-hydroxy-N-(4-{[(4-methylphenyl) sulfonyl]amino}phenyl)acetamide Parent->N_hydroxy CYP450 (N-hydroxylation) Aromatic_hydroxy Aromatic Hydroxylation Products (e.g., 4-hydroxy derivative) Parent->Aromatic_hydroxy CYP450 (Aromatic hydroxylation) N_glucuronide N-glucuronide Conjugate Parent->N_glucuronide UGTs (N-glucuronidation) Reactive_intermediate Reactive Electrophilic Intermediate (e.g., Quinone imine-type species) N_hydroxy->Reactive_intermediate Further Oxidation/ Dehydration Cellular_macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_intermediate->Cellular_macromolecules Covalent Binding Toxicity Cytotoxicity & Genotoxicity Cellular_macromolecules->Toxicity

Caption: Predicted metabolic pathway of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.

Comparative In Vitro Toxicity Assessment: Experimental Workflow

A systematic in vitro approach is essential to compare the toxicity of the parent compound and its metabolites. The following workflow outlines a logical sequence of experiments to assess both cytotoxicity and genotoxicity.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Cytotoxicity Assessment cluster_2 Genotoxicity Assessment Parent Parent Compound Cell_culture Cell Line Selection (e.g., HepG2, CHO) Parent->Cell_culture Ames_test Ames Test (Bacterial Reverse Mutation) Parent->Ames_test Comet_assay Comet Assay (DNA Strand Breaks) Parent->Comet_assay Metabolite1 Metabolite 1 (e.g., N-hydroxy) Metabolite1->Cell_culture Metabolite1->Ames_test Metabolite1->Comet_assay Metabolite2 Metabolite 2 (e.g., Aromatic-hydroxy) Metabolite2->Cell_culture Metabolite2->Ames_test Metabolite2->Comet_assay MTT_assay MTT Assay (Metabolic Activity) Cell_culture->MTT_assay LDH_assay LDH Release Assay (Membrane Integrity) Cell_culture->LDH_assay IC50 Determine IC50 Values MTT_assay->IC50 LDH_assay->IC50 Data_analysis Comparative Data Analysis & Risk Assessment IC50->Data_analysis Genotoxicity_endpoint Evaluate Mutagenic & Genotoxic Potential Ames_test->Genotoxicity_endpoint Comet_assay->Genotoxicity_endpoint Genotoxicity_endpoint->Data_analysis

Caption: Experimental workflow for comparative toxicity assessment.

Quantitative Comparison of Cytotoxicity

The following table summarizes hypothetical, yet plausible, cytotoxicity data for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and its predicted metabolites, as would be determined by the MTT assay in a relevant cell line such as HepG2. This data is for illustrative purposes to highlight the potential for increased toxicity upon metabolism.

CompoundPredicted MetaboliteIC50 (µM) in HepG2 cells (24h exposure)Predicted Cytotoxicity Ranking
Parent Compound N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide> 200Low
Metabolite 1 N-hydroxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide50Moderate
Metabolite 2 Reactive Quinone Imine-type Species5High
Metabolite 3 Aromatic Hydroxylation Product150Low to Moderate
Metabolite 4 N-glucuronide Conjugate> 500Very Low (Detoxified)

Note: The IC50 values are hypothetical and serve as a conceptual framework. Actual experimental values would need to be determined. The significantly lower hypothetical IC50 value for the reactive quinone imine-type species underscores the critical importance of evaluating metabolic activation.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate medium (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the parent compound and each metabolite in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Genotoxicity: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14][15]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test measures the ability of a chemical to induce mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.[16]

Protocol (Plate Incorporation Method):

  • Preparation:

    • Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

    • Prepare the S9 mix (if metabolic activation is being assessed) containing the S9 fraction from induced rat liver, cofactors (NADP+, G6P), and buffers.

  • Exposure:

    • In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation conditions), and 0.1 mL of the test compound at various concentrations.

  • Plating:

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background).

In Vitro Genotoxicity: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the single-cell level.[17][18]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19][20]

Protocol (Alkaline Version):

  • Cell Treatment:

    • Expose a suitable cell line (e.g., CHO cells) to the test compounds for a defined period.

  • Slide Preparation:

    • Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis:

    • Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.

  • DNA Unwinding:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis:

    • Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the DNA damage (e.g., tail length, percentage of DNA in the tail).

Conclusion and Future Directions

This guide has outlined a predictive framework and a set of robust experimental protocols for the comparative in vitro toxicity assessment of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide and its potential metabolites. The provided information underscores the principle that metabolic activation can significantly increase the toxicity of a parent compound. The N-hydroxy and subsequent reactive electrophilic species are predicted to be the most cytotoxic and genotoxic metabolites.

It is crucial to emphasize that the metabolic pathways and toxicity profiles presented are predictive. Direct experimental validation through metabolite identification studies (e.g., using LC-MS/MS with liver microsomes) and subsequent synthesis and testing of the identified metabolites are essential next steps. The experimental workflows and protocols detailed herein provide a solid foundation for conducting such validation studies, ultimately contributing to a more comprehensive and accurate preclinical safety assessment of this and structurally related compounds.

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